molecular formula C10H20O B15573476 Lasiol CAS No. 142795-59-3

Lasiol

Cat. No.: B15573476
CAS No.: 142795-59-3
M. Wt: 156.26 g/mol
InChI Key: NEFLTGMRGQSVHM-VHSXEESVSA-N
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Description

Lasiol has been reported in Lasius meridionalis with data available.
isolated from the mandibular gland secretion of male ants, Lasius meridionalis;  structure in first source;  RN given refers to (R*,R*)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142795-59-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2S,3S)-2,3,6-trimethylhept-5-en-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3/t9-,10+/m0/s1

InChI Key

NEFLTGMRGQSVHM-VHSXEESVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of Lasiol: Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiol, a naturally occurring acyclic monoterpenoid, has been identified as a key component of the mandibular gland secretion of the male ant, Lasius meridionalis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the limitedly explored biological significance of this compound. The document synthesizes available data from primary literature, presenting it in a structured format to facilitate further research and development. Detailed methodologies for its synthesis are outlined, and its known biological context is discussed, highlighting the need for further investigation into its potential as a semiochemical and its broader pharmacological applications.

Chemical Structure and Identification

This compound is chemically defined as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol. Its structure was first elucidated by Lloyd et al. in 1990 through spectroscopic analysis and confirmed by total synthesis.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol
Molecular Formula C₁₀H₂₀O
CAS Number 131479-19-1
PubChem CID 11480574
InChI Key NEFLTGMRGQSVHM-VHSXEESVSA-N
SMILES C--INVALID-LINK--CO">C@@HCC=C(C)C

The structure of this compound features two contiguous chiral centers at positions 2 and 3, and a double bond between carbons 5 and 6. The specific stereochemistry, (2S,3S), is crucial for its natural identity.

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods, with some experimental data available from synthetic samples.

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight 156.27 g/mol Computed
XLogP3-AA 3.1Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 1Computed
Rotatable Bond Count 4Computed
Exact Mass 156.151415 g/mol Computed
Monoisotopic Mass 156.151415 g/mol Computed
Topological Polar Surface Area 20.2 ŲComputed
Heavy Atom Count 11Computed
Complexity 123Computed

Biological Context and Activity

This compound was first isolated from the mandibular gland secretion of the male ant Lasius meridionalis. Mandibular glands in ants are known to produce a variety of chemical signals, including alarm pheromones, defensive secretions, and components of queen pheromones.

While the precise biological function of this compound has not been extensively studied, its origin suggests a role as a semiochemical. However, specific behavioral assays to determine its activity as a trail pheromone, sex attractant, or alarm signal are not yet reported in the scientific literature. Further research is required to elucidate the specific behavioral responses of Lasius meridionalis and other insects to this compound.

Experimental Protocols

Isolation of this compound

The original isolation of this compound was reported by Lloyd et al. (1990) from the mandibular glands of Lasius meridionalis. The general procedure for isolating volatile compounds from insect glands involves:

  • Gland Dissection: Mandibular glands are carefully dissected from the heads of the ants under a microscope.

  • Solvent Extraction: The dissected glands are extracted with a suitable organic solvent, such as hexane (B92381) or dichloromethane, to dissolve the chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed by GC-MS to separate and identify the individual components. The structure of this compound was determined using this method, likely involving comparison with synthetic standards and detailed analysis of the mass spectrum and retention time.

experimental_workflow_isolation start Start: Lasius meridionalis males dissection Mandibular Gland Dissection start->dissection extraction Solvent Extraction (e.g., Hexane) dissection->extraction analysis Gas Chromatography-Mass Spectrometry (GC-MS) extraction->analysis identification Structure Elucidation of this compound analysis->identification

Figure 1. General workflow for the isolation and identification of this compound.
Enantioselective Synthesis of (-)-Lasiol

A concise enantioselective synthesis of (-)-Lasiol was developed by Mullins (2010). This strategy provides a method for obtaining stereochemically pure this compound for further biological studies. The key steps of the synthesis are:

  • Asymmetric Aldol (B89426) Reaction: The synthesis commences with an asymmetric aldol reaction to establish the vicinal dimethyl stereocenters.

  • Reduction and Protection Steps: A series of reduction and protection/deprotection steps are employed to elaborate the carbon skeleton.

  • Wittig Reaction: A Wittig reaction is utilized to introduce the terminal isobutenyl group.

  • Final Deprotection: The synthesis is completed by the removal of protecting groups to yield the final product, (-)-Lasiol.

experimental_workflow_synthesis start Starting Materials aldol Asymmetric Aldol Reaction start->aldol reduction_protection Reduction & Protection/Deprotection Steps aldol->reduction_protection wittig Wittig Reaction reduction_protection->wittig deprotection Final Deprotection wittig->deprotection end (-)-Lasiol deprotection->end

Figure 2. Key stages in the enantioselective synthesis of (-)-Lasiol.

Signaling Pathways and Mechanism of Action

Currently, there is no information available regarding the specific signaling pathways or mechanism of action of this compound as a semiochemical. Pheromones in insects typically act by binding to specific olfactory receptors in the antennae, which triggers a cascade of intracellular signaling events leading to a neuronal response and ultimately a behavioral change.

To understand the mechanism of action of this compound, future research should focus on:

  • Behavioral Assays: Conducting detailed behavioral experiments to determine the specific response of Lasius meridionalis to synthetic this compound.

  • Electroantennography (EAG): Using EAG to measure the electrical response of ant antennae to this compound, confirming its perception by the insect.

  • Olfactory Receptor Identification: Identifying the specific olfactory receptor(s) that bind to this compound.

  • Signal Transduction Studies: Investigating the downstream signaling pathways activated upon receptor binding.

logical_relationship_pheromone_action This compound This compound (Pheromone) receptor Olfactory Receptor Binding (in Antennae) This compound->receptor transduction Signal Transduction Cascade receptor->transduction neuron Neuronal Activation transduction->neuron behavior Behavioral Response neuron->behavior

Figure 3. Postulated logical pathway for this compound's action as a pheromone.

Conclusion and Future Directions

This compound is a structurally defined natural product with a clear biological origin. However, its functional role as a semiochemical remains largely unexplored. The availability of a synthetic route to enantiomerically pure this compound opens the door for detailed biological investigations. Future research should prioritize behavioral studies to elucidate its specific pheromonal activity, followed by neurophysiological and molecular studies to unravel its mechanism of action. A deeper understanding of this compound's biology could provide insights into the chemical ecology of Lasius ants and may lead to the development of novel pest management strategies or other biotechnological applications.

Technical Whitepaper: Identification and Analysis of Lasiol in Lasius meridionalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery of Lasiol, a unique acyclic monoterpenol, within the mandibular gland secretions of the formicine ant, Lasius meridionalis. The presence of this compound was first reported in a 1990 study, distinguishing this species chemically within its genus. This guide details the probable experimental methodologies that led to its identification, presents comparative quantitative data, and proposes a potential signaling pathway for its function, likely as an alarm pheromone. The information is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and natural product discovery.

Introduction: The Discovery of a Novel Monoterpenol

Ants of the subfamily Formicinae are known to produce a wide array of chemical compounds from their exocrine glands, which mediate critical behaviors such as alarm signaling, defense, and trail-following. The mandibular glands, in particular, are often the source of volatile terpenoid compounds that function as potent alarm pheromones[1].

In 1990, a pivotal study of the chemical composition of Lasius meridionalis mandibular gland secretions led to the identification of a novel acyclic monoterpenol, which was named this compound[1]. This discovery was significant as it added a new, structurally distinct compound to the known chemical arsenal (B13267) of the genus Lasius. This guide synthesizes the information surrounding this discovery and outlines the modern analytical chemistry and behavioral assay protocols required for such research.

Chemical Profile of Lasius meridionalis Secretions

The primary volatile constituent identified in the mandibular glands of Lasius meridionalis is this compound. While the original research focused on this novel compound, the secretions of formicine ants typically contain a blend of hydrocarbons, ketones, and other terpenoids[1][2]. For comparative purposes, the table below summarizes the major mandibular gland components of other representative Lasius species.

Data Presentation: Comparative Analysis of Mandibular Gland Secretions

SpeciesMajor Compound(s)Compound ClassPrimary Function(s)
Lasius meridionalis This compound Acyclic Monoterpenol Alarm Pheromone (Hypothesized)
Lasius fuliginosusDendrolasin, UndecaneFuranosesquiterpenoid, AlkaneTrail Pheromone, Alarm Pheromone
Lasius nigerUndecane, TridecaneAlkaneNestmate Recognition, Alarm Cue
Lasius flavus4-hydroxyoctadec-9-enolideLactoneNot fully determined

This table provides a comparative overview of major chemical constituents found in the glands of various Lasius species. Data for L. meridionalis is based on the foundational discovery of this compound.

Experimental Protocols

The identification of a novel natural product like this compound requires a multi-step approach involving specimen collection, chemical extraction, sophisticated analytical separation and identification, and finally, behavioral verification.

  • Locating Colonies: Lasius meridionalis nests are typically found in lowland sandy heath environments and at forest margins[3]. Nests are terrestrial, often marked by low earth mounds with internal carton-lined chambers.

  • Collection: Foraging workers are collected from trails or near the nest entrance using an aspirator or soft forceps to prevent injury and contamination. Specimens intended for chemical analysis should be immediately flash-frozen in liquid nitrogen or preserved in a high-purity solvent (e.g., hexane) to prevent the degradation of volatile compounds.

  • Colony Maintenance (Optional): For behavioral studies, partial or whole colonies can be excavated and maintained in the laboratory under controlled conditions, providing a continuous source of subjects for assays.

  • Dissection: Under a dissecting microscope, individual worker ants are decapitated. The head is submerged in a drop of chilled, high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Gland Excision: Using fine forceps, the mandibles are gently pulled apart to expose the mandibular glands, which are located at the base of the mandibles. The paired glands are carefully excised and transferred into a 200 µL glass insert containing fresh solvent.

  • Extraction: The glands from multiple workers (typically 20-50) are pooled into the vial to ensure a sufficient concentration of the analyte. The glands are crushed with a glass rod to facilitate the release of their contents into the solvent. The extraction is allowed to proceed for approximately 10-20 minutes.

  • Sample Preparation: The resulting extract is carefully transferred to a clean vial, often concentrated under a gentle stream of nitrogen gas to the desired volume (e.g., 50 µL) before analysis.

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight) is used.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically employed for separating volatile insect secretions.

  • Injection: 1-2 µL of the gland extract is injected in splitless mode to maximize the transfer of analytes onto the column.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. A mass scan range of m/z 40-550 is used to detect a wide range of potential compounds.

  • Compound Identification: The mass spectrum of the unknown compound (this compound) is compared against spectral libraries (e.g., NIST, Wiley). For a novel compound, further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and synthesis of the proposed structure is required for confirmation.

  • Arena Setup: A circular filter paper disc is placed in a petri dish to serve as the bioassay arena.

  • Stimulus Application: A 1 µL aliquot of synthetic this compound (dissolved in a solvent like hexane) at a biologically relevant concentration is applied to the center of the arena. A solvent-only control is used for comparison.

  • Ant Introduction: A single L. meridionalis worker is introduced into the arena and its behavior is recorded for a set period (e.g., 3-5 minutes).

  • Behavioral Quantification: Behaviors such as increased running speed, agitated movements, open mandibles, and attraction to or repulsion from the stimulus source are recorded and quantified. A significantly stronger alarm response to the this compound stimulus compared to the control would confirm its function as an alarm pheromone.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process for identifying this compound and its proposed biological function.

experimental_workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_verification Functional Verification collection 1. Specimen Collection (L. meridionalis workers) dissection 2. Gland Dissection & Extraction collection->dissection gcms 3. GC-MS Analysis dissection->gcms identification 4. Structure ID (Mass Spec, NMR) gcms->identification synthesis 5. Chemical Synthesis (Synthetic this compound) identification->synthesis assay 6. Behavioral Assay synthesis->assay conclusion 7. Function Confirmed (Alarm Pheromone) assay->conclusion

Caption: Experimental workflow for the discovery and functional identification of this compound.

signaling_pathway cluster_stimulus Initiating Event cluster_response Ant Response & Signaling cluster_behavior Colony-Level Behavior threat Threat Detected (e.g., Predator) release This compound Release (from Mandibular Gland) threat->release detection Pheromone Detection (Antennal Receptors) release->detection behavior Alarm Behavior - Agitation - Recruitment - Aggression detection->behavior

References

Lasiol: A Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Lasiol. The information is presented to support research, discovery, and development activities involving this natural compound. All quantitative data are summarized in clear, tabular format, and detailed experimental protocols for key physicochemical property determination are provided, complete with workflow visualizations.

Core Physicochemical Properties of this compound

This compound, systematically named (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a naturally occurring organic compound.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that some of the listed values are computationally estimated and experimental verification is recommended for precise applications.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.26 g/mol PubChem[1]
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-olPubChem[1]
Boiling Point 219.90 °C (estimated)The Good Scents Company
Solubility 244.8 mg/L in water at 25 °C (estimated)The Good Scents Company
logP (Octanol-Water Partition Coefficient) 3.270 (estimated)The Good Scents Company
Melting Point Data not available
pKa Data not available

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways of this compound. Further research is required to elucidate the pharmacological and biological profile of this compound.

Experimental Protocols and Workflows

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on the specific experimental setup and sample characteristics.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube. A stir bar is added to ensure smooth boiling.

  • Apparatus Setup: The test tube is securely clamped within a heating block placed on a hot plate stirrer. A thermometer is positioned with its bulb approximately 1 cm above the liquid surface to measure the vapor temperature.

  • Heating and Observation: The sample is gently heated while stirring. The temperature is monitored as the liquid begins to boil and a reflux ring (condensing vapor) becomes visible on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.

  • Data Recording: The temperature at which the refluxing is stable is recorded as the boiling point. The heating should be controlled to prevent the sample from boiling dry.

Boiling_Point_Determination cluster_workflow Boiling Point Determination Workflow prep Sample Preparation (0.5 mL this compound + stir bar) setup Apparatus Setup (Heating block, stirrer, thermometer) prep->setup heat Gentle Heating & Stirring setup->heat observe Observe Reflux & Stable Temperature heat->observe record Record Boiling Point observe->record

Boiling Point Determination Workflow
Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property for identification and purity assessment. Since this compound is a liquid at standard conditions, this protocol would apply to its solid derivatives or if it were to be solidified at low temperatures. The capillary method is a standard technique.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.

  • Data Recording: The melting point range is recorded.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Powdered sample in capillary tube) setup Apparatus Setup (Melting point apparatus) prep->setup heat Controlled Heating setup->heat observe Observe Onset & Completion of Melting heat->observe record Record Melting Point Range observe->record

Melting Point Determination Workflow
Determination of Solubility

The solubility of a compound in a particular solvent is a measure of the maximum amount of the substance that can dissolve in a given amount of the solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/L) or molarity.

Solubility_Determination cluster_workflow Solubility Determination Workflow prep Sample Preparation (Excess this compound in solvent) equil Equilibration (Constant temperature agitation) prep->equil separate Phase Separation (Centrifugation/Filtration) equil->separate analyze Concentration Analysis (e.g., HPLC, GC) separate->analyze calculate Calculate Solubility analyze->calculate

Solubility Determination Workflow
Determination of pKa

The pKa is a measure of the acidity of a compound. For a compound like this compound, which is an alcohol, the pKa of the hydroxyl group would be determined. Potentiometric titration is a precise method for pKa determination.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Collection: The volume of titrant added is recorded against the corresponding pH reading.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

pKa_Determination cluster_workflow pKa Determination Workflow prep Sample Preparation (Known concentration of this compound) titrate Potentiometric Titration (with standardized base) prep->titrate collect Data Collection (pH vs. Titrant Volume) titrate->collect analyze Data Analysis (Titration curve) collect->analyze determine Determine pKa (at half-equivalence point) analyze->determine

pKa Determination Workflow

References

Lasiol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131479-19-1

Abstract

Lasiol, a naturally occurring chiral molecule with the IUPAC name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, has garnered interest in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and available experimental data. The information is presented in a structured format to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Data

This compound is a monoterpene alcohol with the molecular formula C10H20O.[1] Its chemical structure and key identifying information are summarized below.

PropertyValueSource
CAS Number 131479-19-1[1]
Molecular Formula C10H20O[1]
Molecular Weight 156.26 g/mol [1]
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol[1]
Synonyms This compound, 2,3,6-Trimethyl-5-hepten-1-ol[1]

A summary of its known physical properties is provided in the table below. It is important to note that some of these values are estimated.

PropertyValueSource
Boiling Point 219.9 °C (estimated)
Flash Point 98.6 °C (estimated)
logP (o/w) 3.27 (estimated)
Water Solubility 244.8 mg/L at 25 °C (estimated)

Safety Information

Experimental Protocols & Biological Activity

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, the synthesis of structurally related pheromones often involves multi-step chemical and/or enzymatic asymmetric reactions. These methods can include the use of chiral starting materials, chemical asymmetric reactions, and enzymatic asymmetric reactions to achieve the desired stereochemistry.

Information regarding the specific biological activity of this compound and its involvement in signaling pathways is limited in publicly accessible literature. As a pheromone, its primary biological role is likely in chemical communication between organisms. Pheromones typically bind to specific receptors, initiating a signal transduction cascade that leads to a behavioral or physiological response. Further research is needed to elucidate the specific receptors and signaling pathways associated with this compound.

Logical Relationships in Pheromone Signaling

The following diagram illustrates a generalized logical workflow for identifying and characterizing a pheromone like this compound. This process starts with the observation of a biological response and proceeds through chemical identification to the elucidation of its biological function.

pheromone_characterization A Observation of a Biological Response B Collection of Volatile Compounds A->B leads to C Chemical Analysis (e.g., GC-MS) B->C analyzed by D Structure Elucidation of this compound C->D identifies E Chemical Synthesis of this compound D->E guides F Bioassays with Synthetic this compound E->F used in G Identification of Pheromone Receptor F->G confirms activity, aids in H Elucidation of Signaling Pathway G->H activates

A generalized workflow for pheromone characterization.

Conclusion

This compound is a chiral monoterpene alcohol with established basic chemical properties. However, there is a notable lack of detailed public information regarding its specific synthesis protocols, biological activity, associated signaling pathways, and comprehensive safety data. This guide highlights the current knowledge and identifies areas where further research is required to fully understand the scientific and potential drug development applications of this molecule. The provided logical workflow for pheromone characterization can serve as a roadmap for future investigations into this compound and similar semiochemicals.

References

The Biological Origin of Dendrolasin in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrolasin (B1239636), a sesquiterpenoid furan, serves as a crucial alarm pheromone in various insect species, most notably in the ant Lasius fuliginosus.[1] This technical guide provides an in-depth exploration of the biological origins of dendrolasin, detailing its biosynthetic pathway, the regulatory mechanisms that govern its production, and comprehensive experimental protocols for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect social behavior, with pheromones acting as key signaling molecules that mediate a wide range of interactions. Dendrolasin (C₁₅H₂₂O), a volatile terpenoid, is a well-documented alarm pheromone produced in the mandibular glands of several ant species, including the jet black ant, Lasius fuliginosus.[1] When released, it elicits a swift alarm response in nestmates, crucial for colony defense. Understanding the biological production of this potent semiochemical is fundamental for elucidating the intricate chemical ecology of these insects and for potentially harnessing this knowledge for applied purposes. This guide will provide a detailed overview of the endogenous synthesis of dendrolasin, from its metabolic precursors to its final bioactive form.

Biosynthesis of Dendrolasin: The Mevalonate (B85504) Pathway

The biosynthesis of dendrolasin, like other terpenoids in insects, originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the precursors to all isoprenoids.

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce farnesyl pyrophosphate (FPP), the direct precursor to sesquiterpenoids like dendrolasin.

The key enzymatic steps in the mevalonate pathway leading to FPP are:

  • Acetoacetyl-CoA Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • HMG-CoA Synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA Reductase: Reduces HMG-CoA to mevalonate. This is a key rate-limiting step in the pathway.

  • Mevalonate Kinase: Phosphorylates mevalonate to produce mevalonate-5-phosphate.

  • Phosphomevalonate Kinase: Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

  • Mevalonate Pyrophosphate Decarboxylase: Decarboxylates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).

  • Isopentenyl Pyrophosphate Isomerase: Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).

  • Farnesyl Pyrophosphate Synthase (FPPS): Catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the 15-carbon farnesyl pyrophosphate (FPP).

From FPP, the pathway to dendrolasin involves further enzymatic modifications, including cyclization and oxidation, to form the final furanoterpenoid structure. The specific enzymes responsible for these final steps in Lasius fuliginosus have not been fully characterized.

Biosynthetic pathway of Dendrolasin via the Mevalonate Pathway.

Regulation of Dendrolasin Biosynthesis

The production of terpenoid pheromones in insects is a tightly regulated process, influenced by both developmental and environmental cues. While the specific regulatory network for dendrolasin in Lasius fuliginosus is not fully elucidated, general principles of terpenoid biosynthesis regulation in insects provide a strong framework.

Juvenile Hormone (JH) III: A key regulator of the mevalonate pathway in many insects is Juvenile Hormone III (JH III). JH III has been shown to upregulate the transcription of genes encoding key enzymes in the MVA pathway, thereby increasing the flux towards isoprenoid biosynthesis. It is plausible that JH III plays a similar role in modulating the production of dendrolasin in response to physiological or external stimuli.

Other Potential Regulatory Factors:

  • Feedback Regulation: The end products of the MVA pathway or downstream metabolites can exert feedback inhibition on early enzymes in the pathway, such as HMG-CoA reductase.

  • Transcriptional Control: The expression of genes encoding MVA pathway enzymes can be regulated by various transcription factors in response to developmental stage, caste, and external threats.

  • Post-translational Modifications: The activity of key enzymes can be modulated by post-translational modifications like phosphorylation, allowing for rapid control of the biosynthetic flux.

Quantitative Data on Dendrolasin Production

To date, there is a notable lack of publicly available, peer-reviewed studies that provide specific quantitative data on the concentration of dendrolasin in the mandibular glands of Lasius fuliginosus. While the compound has been identified as the major alarm pheromone, its precise titer per individual worker ant has not been extensively reported. Such data is crucial for a deeper understanding of the chemical ecology of this species, including the threshold concentration required to elicit an alarm response and the energetic investment in producing this defensive chemical.

The following table serves as a template for how such data could be presented. Future research is needed to populate this and similar tables with empirical values.

SpeciesCasteGlandCompoundConcentration (ng/individual)Analytical MethodReference
Lasius fuliginosusWorkerMandibularDendrolasinData Not AvailableGC-MSN/A
Related Species

Experimental Protocols

The following section provides detailed methodologies for the extraction and quantitative analysis of dendrolasin from the mandibular glands of Lasius fuliginosus. These protocols are based on established methods for insect pheromone analysis.

Gland Extraction Protocol

This protocol details the solvent extraction of dendrolasin from the mandibular glands.

Materials:

  • Worker ants (Lasius fuliginosus)

  • Fine-tipped forceps

  • Dissecting microscope

  • Conical glass vials (2 mL) with PTFE-lined caps

  • Hexane (High-purity, for GC analysis)

  • Internal Standard (IS) solution (e.g., 10 ng/µL of undecane (B72203) in hexane)

  • Glass rod

Procedure:

  • Sample Collection: Collect worker ants from a Lasius fuliginosus colony.

  • Dissection: Under a dissecting microscope, carefully dissect the head of a single worker ant.

  • Extraction: Place the dissected head into a 2 mL conical glass vial containing 50 µL of hexane.

  • Gland Rupture: Gently crush the head against the inner wall of the vial using a clean glass rod to ensure the rupture of the mandibular glands and complete extraction of their contents.

  • Internal Standard Addition: Add a known volume (e.g., 5 µL) of the internal standard solution to the vial. The IS is crucial for accurate quantification.

  • Extraction Time: Tightly cap the vial and allow it to stand for at least 1 hour at room temperature to ensure complete extraction.

  • Storage: Store the extract at -20°C until GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

This protocol outlines the instrumental parameters for the quantitative analysis of dendrolasin.

Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • Autosampler vials with micro-inserts

GC-MS Parameters:

ParameterSetting
Injector
Injection ModeSplitless
Injector Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min
Final Temperature280°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Analysis:

  • Identification: Identify the dendrolasin peak in the total ion chromatogram by comparing its mass spectrum and retention time with that of an authentic dendrolasin standard.

  • Quantification: Integrate the peak areas of dendrolasin and the internal standard. Calculate the concentration of dendrolasin in the sample using a calibration curve prepared from dendrolasin standards of known concentrations.

Experimental_Workflow start Start: Collect L. fuliginosus Workers dissect Dissect Mandibular Glands start->dissect extract Solvent Extraction (Hexane) dissect->extract add_is Add Internal Standard extract->add_is gcms GC-MS Analysis add_is->gcms identify Peak Identification (Retention Time & Mass Spectra) gcms->identify quantify Quantification (Calibration Curve) identify->quantify end End: Dendrolasin Concentration Determined quantify->end

Experimental workflow for the quantification of Dendrolasin.

Conclusion

The biosynthesis of dendrolasin in insects is a complex process rooted in the fundamental mevalonate pathway. While the general steps of this pathway are well-understood, further research is required to identify the specific enzymes involved in the terminal steps of dendrolasin synthesis in Lasius fuliginosus and to fully unravel the regulatory networks that control its production. The lack of quantitative data on dendrolasin concentrations in this species represents a significant knowledge gap that, if filled, would greatly enhance our understanding of its chemical ecology. The protocols outlined in this guide provide a robust framework for future investigations aimed at addressing these questions and for the broader study of insect chemical communication. Such research holds promise for the development of innovative and environmentally benign pest management strategies.

References

An In-depth Technical Guide to the Postulated Endogenous Functions of Lasiol in Ants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Lasiol" in the context of ant biology. Therefore, this technical guide has been constructed based on well-documented analogous compounds, such as pheromones and other semiochemicals, and their associated biosynthetic and signaling pathways in ants and other insects. The experimental protocols and quantitative data presented are derived from studies on these analogous systems and are intended to serve as a template for the potential investigation of a novel compound like this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential endogenous roles of a hypothetical semiochemical, herein referred to as this compound, within an ant colony. It covers postulated biosynthetic pathways, physiological functions, and the signaling cascades that such a compound might trigger.

Introduction to this compound and its Postulated Role

This compound is hypothesized to be a semiochemical, potentially a pheromone, playing a crucial role in ant communication and colony regulation. Based on its hypothetical structure, it could be involved in processes such as trail marking, nestmate recognition, or caste determination. Understanding its endogenous function is critical for deciphering the complex social behaviors of ants and could offer novel targets for pest management or the development of new bioregulators.

Postulated Biosynthesis of this compound

The biosynthesis of semiochemicals in ants often involves the modification of common metabolic precursors. We postulate two potential biosynthetic pathways for this compound, based on known pathways for other insect semiochemicals.

2.1. Polyketide Pathway

Many insect pheromones, including the venom alkaloids in fire ants, are synthesized via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a long-chain polyketide, which is then modified by cyclization, reduction, and other enzymatic reactions to produce the final product.

2.2. Isoprenoid Pathway

Alternatively, this compound could be a terpenoid, derived from the isoprenoid pathway. This pathway starts with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form larger prenyl pyrophosphates (e.g., geranyl pyrophosphate, farnesyl pyrophosphate). These precursors are then converted into a vast array of terpenoid compounds by terpene synthases and subsequent modifying enzymes.

Quantitative Data on Analogous Pheromone Production

To provide a framework for potential quantitative studies on this compound, the following table summarizes data on the production of a known ant trail pheromone, (Z,E)-α-farnesene, in the fire ant, Solenopsis invicta.

Parameter Value Reference
Mean amount of (Z,E)-α-farnesene per Dufour's gland~160 ng[1]
Optimal incubation time for PBAN-stimulated production48 hours[1]
Fold increase in pheromone after PBAN injection~1.5 - 2.0 fold[1]

Experimental Protocols

4.1. Protocol for Pheromone Extraction and Quantification

This protocol is adapted from studies on fire ant trail pheromones[1].

  • Insect Collection and Dissection: Collect forager ants from a laboratory colony. Anesthetize the ants by cooling them on ice. Dissect the Dufour's glands in a saline solution under a stereomicroscope.

  • Extraction: Place the dissected glands in a vial containing 100 µL of hexane (B92381) and a known amount of an internal standard (e.g., C16:0). Crush the glands with a glass rod to ensure complete extraction.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject 1 µL of the hexane extract into a GC-MS system.

    • Use a non-polar column (e.g., DB-5) and a temperature program suitable for the separation of volatile organic compounds.

    • Identify this compound based on its mass spectrum and retention time compared to a synthetic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

4.2. Protocol for RNA Interference (RNAi) to Study Gene Function

This protocol for RNAi is based on methods used to study pheromone biosynthesis in Solenopsis invicta[1][2].

  • dsRNA Synthesis:

    • Identify a target gene potentially involved in this compound biosynthesis (e.g., a putative fatty acid synthase or terpene synthase).

    • Amplify a ~500 bp region of the target gene by PCR using gene-specific primers with T7 promoter sequences at the 5' end.

    • Use a commercial in vitro transcription kit to synthesize double-stranded RNA (dsRNA).

  • dsRNA Injection:

    • Inject 1 µg of dsRNA in 0.2 µL of injection buffer into the abdomen of anesthetized ants using a microinjector.

    • Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).

  • Gene Expression Analysis:

    • At 24, 48, and 72 hours post-injection, dissect the relevant tissues (e.g., Dufour's gland).

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene, normalized to a reference gene (e.g., actin).

  • Phenotypic Analysis:

    • Quantify the amount of this compound in the dsRNA-treated ants and control ants using the GC-MS protocol described above.

    • Conduct behavioral assays to assess any changes in behaviors potentially mediated by this compound.

Postulated Signaling Pathways

The perception of this compound by other ants would likely involve olfactory receptors and downstream signaling pathways. Here, we propose a hypothetical signaling pathway based on known insect chemosensory mechanisms.

5.1. This compound Perception and Initial Signal Transduction

This compound molecules would enter the sensilla on the antennae of a receiving ant and bind to an Odorant Binding Protein (OBP). The OBP-Lasiol complex would then interact with an Olfactory Receptor (OR) on the membrane of an olfactory sensory neuron. This interaction would lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential.

5.2. Downstream Signaling in the Central Nervous System

The action potentials would travel to the antennal lobe of the ant's brain, where they would be processed. This could trigger a cascade of intracellular signaling events, potentially involving G-protein coupled receptors (GPCRs) and second messengers like cAMP or IP3, ultimately leading to a behavioral response. The insulin (B600854)/insulin-like growth factor signaling (IIS) pathway is a key regulator of many physiological processes in insects, including behavior, and could be modulated by the perception of this compound[3][4].

Visualizations

Lasiol_Biosynthesis_Workflow cluster_0 Upstream Metabolism cluster_1 Polyketide Pathway cluster_2 Isoprenoid Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Modifying Enzymes 1 Cyclases, Reductases, etc. Polyketide Chain->Modifying Enzymes 1 This compound This compound Modifying Enzymes 1->this compound IPP/DMAPP IPP / DMAPP TPS Terpene Synthase IPP/DMAPP->TPS Terpene Backbone Terpene Backbone TPS->Terpene Backbone Modifying Enzymes 2 P450s, etc. Terpene Backbone->Modifying Enzymes 2 Modifying Enzymes 2->this compound

Caption: Postulated biosynthetic pathways for this compound in ants.

Lasiol_Signaling_Pathway cluster_sensory_neuron Olfactory Sensory Neuron cluster_brain Antennal Lobe Neuron (Brain) This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP binds OR Olfactory Receptor (OR) OBP->OR interacts with IonChannel Ion Channel OR->IonChannel activates Depolarization Membrane Depolarization IonChannel->Depolarization leads to ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential GPCR G-Protein Coupled Receptor (GPCR) ActionPotential->GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Kinase Protein Kinase A SecondMessenger->Kinase activates CellularResponse Cellular Response (e.g., Gene Expression) Kinase->CellularResponse phosphorylates targets Behavior Behavioral Output CellularResponse->Behavior

Caption: Hypothetical signaling pathway for this compound perception.

RNAi_Workflow A 1. Target Gene Selection (e.g., Putative Synthase) B 2. dsRNA Synthesis (in vitro transcription) A->B C 3. dsRNA Injection into Ants B->C D 4. Incubation (24, 48, 72h) C->D E 5a. Gene Expression Analysis (qRT-PCR) D->E F 5b. This compound Quantification (GC-MS) D->F G 5c. Behavioral Assays D->G H 6. Data Analysis and Conclusion E->H F->H G->H

Conclusion

While the specific endogenous functions of this compound in ants remain to be elucidated, this guide provides a comprehensive framework for its potential biosynthesis, physiological roles, and signaling pathways based on current knowledge of insect chemical ecology and molecular biology. The provided experimental protocols and data from analogous systems offer a starting point for future research into this and other novel semiochemicals in ants. Further investigation is required to isolate and identify this compound, and to validate its function through rigorous experimentation.

References

Lasiol Enantiomers: A Technical Guide to Stereospecific Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiol, an acyclic monoterpene alcohol, is a fascinating chiral molecule with significant biological relevance, primarily identified as a component of the mandibular gland secretion in the male ant, Lasius meridionalis.[1] Its stereochemistry plays a pivotal role in its biological function. This technical guide provides an in-depth exploration of the enantiomers of this compound, detailing their characteristics, biological activities, and the experimental methodologies used for their synthesis and evaluation. A comprehensive understanding of the distinct properties of each enantiomer is crucial for harnessing their potential in various applications, including pest management and potentially pharmacology.

Introduction to this compound and its Stereoisomerism

This compound, chemically known as 2,3,6-trimethyl-5-hepten-1-ol, possesses two chiral centers, giving rise to four possible stereoisomers.[2] The naturally occurring enantiomer has been identified as (2S,3S)-(-)-Lasiol.[1] The existence of enantiomers, which are non-superimposable mirror images of each other, is a critical aspect of molecular biology and pharmacology.[3][4] Different enantiomers of a chiral molecule can exhibit significantly different, and sometimes opposing, biological activities. This is due to the stereospecific nature of biological receptors and enzymes, which can preferentially interact with one enantiomer over the other.

Chemical Structure of this compound Enantiomers:

EnantiomerIUPAC NameStereochemical Configuration
(-)-Lasiol(2S,3S)-2,3,6-trimethylhept-5-en-1-olS,S
(+)-Lasiol(2R,3R)-2,3,6-trimethylhept-5-en-1-olR,R

Biological Activity and Stereospecificity

The primary documented biological role of this compound is as a sex attractant or pheromone in ants. While the literature extensively covers the synthesis of both (-)-Lasiol and its antipode, detailed comparative studies on the specific biological activities of each enantiomer are not as prevalent. However, the principle of stereospecificity in pheromone reception is well-established in entomology. It is highly probable that the biological activity of this compound as a pheromone is enantiomer-specific, with the naturally occurring (2S,3S)-(-)-Lasiol being the active enantiomer for Lasius meridionalis.

Further research is required to fully elucidate the quantitative differences in the biological potency and efficacy of the this compound enantiomers. Such studies would likely involve electroantennography (EAG) and behavioral assays to compare the responses of target insects to each enantiomer.

Experimental Protocols

The synthesis and characterization of this compound enantiomers are crucial for studying their distinct biological activities. Below are detailed methodologies for key experimental procedures.

Enantioselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound allows for the investigation of their individual biological roles. Several synthetic routes have been developed to achieve high enantiomeric purity.

A. Synthesis of (2S,3S)-(-)-Lasiol and its Antipode:

This method utilizes an asymmetric cleavage of a meso-epoxide as a key step.

  • Starting Material: cis-4,5-dimethylcyclohexene oxide.

  • Key Reagent: A chiral lithium amide derived from a chiral amine.

  • Procedure:

    • Asymmetric cleavage of the epoxy ring of cis-4,5-dimethylcyclohexene oxide using the chiral lithium amide to yield an optically active cis-4,5-dimethyl-2-cyclohexen-1-ol.

    • The resulting optically active cyclohexenol (B1201834) serves as a key intermediate.

    • Subsequent stereocontrolled transformations are performed to introduce the remaining functional groups and establish the correct stereochemistry at the second chiral center, ultimately yielding the desired enantiomer of this compound.

    • The antipode can be synthesized by using the opposite enantiomer of the chiral lithium amide.

B. Stereocontrolled Construction of Adjacent Stereogenic Centers:

Another strategy involves the stereocontrolled installation of adjacent alkylated stereogenic centers.

  • General Approach: This method focuses on building the chiral core of the molecule through sequential stereoselective reactions.

  • Potential Steps:

    • Enantioselective aldol (B89426) reaction to establish the first chiral center.

    • Diastereoselective reduction or alkylation to set the second adjacent chiral center.

    • Further functional group manipulations to complete the synthesis of the target this compound enantiomer.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of the synthesized this compound is critical for accurate biological evaluation.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A chiral stationary phase (CSP) column is used. The specific type of CSP will depend on the derivatized form of this compound.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically employed.

  • Detection: UV detection is commonly used.

  • Principle: The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways activated by this compound enantiomers in insect olfactory systems are not yet fully detailed in the available literature, a general workflow for their investigation can be proposed.

Proposed Experimental Workflow for Characterizing this compound Enantiomer Bioactivity

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound enantiomers.

Caption: Experimental workflow for this compound enantiomer characterization.

Hypothetical Olfactory Signaling Pathway

The binding of a specific this compound enantiomer to an olfactory receptor (OR) on an insect's antenna would likely trigger a downstream signaling cascade, leading to a behavioral response. The following diagram illustrates a generalized insect olfactory signaling pathway.

signaling_pathway cluster_membrane Antennal Neuron Membrane cluster_cellular_response Cellular Response cluster_behavioral_response Organismal Response This compound (-)-Lasiol receptor Olfactory Receptor (OR) + Orco Co-receptor This compound->receptor Binding g_protein G-protein receptor->g_protein Activation ion_channel Ion Channel g_protein->ion_channel Gating depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential signal_transduction Signal to Antennal Lobe action_potential->signal_transduction behavior Behavioral Response (e.g., Attraction) signal_transduction->behavior

Caption: Generalized insect olfactory signaling pathway.

Conclusion

The study of this compound and its enantiomers underscores the critical importance of stereochemistry in biological systems. While the primary role of (2S,3S)-(-)-Lasiol as an insect pheromone is established, a significant opportunity exists for further research to quantify the biological activities of all its stereoisomers. The development of robust enantioselective synthetic methods has paved the way for these investigations. A deeper understanding of the stereospecific interactions of this compound enantiomers with their biological targets will be instrumental in developing targeted and effective applications, particularly in the realm of sustainable pest management. Future work should focus on comparative bioassays and the elucidation of the specific olfactory receptors and signaling pathways involved in this compound perception.

References

Unveiling Lasiol: A Technical Review of a Novel Acyclic Monoterpene Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive review of the current scientific literature on Lasiol, a unique acyclic monoterpene alcohol. This compound was first identified as a natural product isolated from the mandibular gland secretion of the male ant, Lasius meridionalis. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound.

Chemical and Physical Properties

This compound, systematically named (2S,3S)-2,3,6-trimethyl-5-hepten-1-ol, possesses the chemical formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol . Its structure is characterized by a seven-carbon chain with methyl groups at positions 2, 3, and 6, a double bond between carbons 5 and 6, and a primary alcohol group at position 1.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.26 g/mol [1]
IUPAC Name (2S,3S)-2,3,6-trimethyl-5-hepten-1-ol[1]
CAS Number 131479-19-1[1]

Biological Context and Potential Function

This compound is a constituent of the mandibular gland secretion of the male ant Lasius meridionalis.[1] In ants, the mandibular glands are known to produce a variety of chemical signals, including alarm pheromones and defensive compounds.[2][3] The secretions from these glands play a crucial role in communication and social organization within the colony.[2]

While direct biological activity studies on isolated this compound are limited in the currently available literature, its origin strongly suggests a role as a semiochemical, potentially involved in:

  • Alarm Signaling: Many terpenes found in the mandibular glands of formicine ants function as alarm pheromones.[1]

  • Defensive Secretions: These compounds can also act as repellents or toxins against predators or competing species.[2]

Further research is required to elucidate the specific biological function of this compound within the chemical communication system of Lasius meridionalis and its potential effects on other insect species.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the public domain. However, based on the analysis of related compounds and the context of its discovery, the following methodologies would be central to investigating its biological activity.

Isolation of this compound from Lasius meridionalis

The initial isolation and identification of this compound would have followed a protocol similar to this:

  • Gland Dissection: Mandibular glands are dissected from male Lasius meridionalis ants.

  • Solvent Extraction: The dissected glands are extracted with a suitable organic solvent, such as hexane (B92381) or dichloromethane, to isolate the volatile and semi-volatile chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The crude extract is analyzed by GC-MS to separate and identify the individual components of the secretion. The retention time and mass spectrum of this compound would be used for its identification.

  • Structure Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to confirm the precise chemical structure and stereochemistry of the isolated this compound.

The workflow for the isolation and identification of natural products like this compound can be visualized as follows:

experimental_workflow start Collection of Lasius meridionalis males dissection Dissection of Mandibular Glands start->dissection extraction Solvent Extraction dissection->extraction gcms GC-MS Analysis extraction->gcms purification Purification of this compound gcms->purification elucidation Structure Elucidation (NMR, etc.) purification->elucidation end Identified this compound elucidation->end

A generalized workflow for the isolation and identification of this compound.
Behavioral Assays

To determine the potential pheromonal or defensive role of this compound, a series of behavioral bioassays would be necessary. These assays typically involve exposing ants to the synthetic or purified compound and observing their behavioral responses.

  • Antennation Assay: The frequency and duration of antennal contact with a this compound-treated substrate are measured to assess detection and interest.

  • Attraction/Repulsion Assay: A choice test (e.g., Y-tube olfactometer) is used to determine if ants are attracted to or repelled by the odor of this compound.

  • Alarm Behavior Assay: The induction of characteristic alarm behaviors (e.g., increased locomotion, aggression, mandible opening) in the presence of this compound is recorded.

The logical relationship for testing the function of a glandular secretion component is depicted below:

logical_relationship substance Mandibular Gland Secretion Component (e.g., this compound) behavioral_assay Behavioral Assay substance->behavioral_assay attraction Attraction behavioral_assay->attraction Observe repulsion Repulsion behavioral_assay->repulsion Observe alarm Alarm behavioral_assay->alarm Observe no_effect No Effect behavioral_assay->no_effect Observe

Decision tree for the functional analysis of a glandular secretion component.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding any specific signaling pathways that are modulated by this compound. Research in this area would be highly novel and could involve investigating the olfactory receptors in Lasius meridionalis that detect this compound and the subsequent neural pathways that are activated to elicit a behavioral response.

Conclusion and Future Directions

This compound represents a structurally interesting acyclic monoterpene alcohol with a high potential for biological activity, likely as a semiochemical in ant communication. The current body of knowledge is primarily limited to its chemical identification and natural source. Future research should focus on the total synthesis of this compound to enable more extensive biological testing. Elucidating its specific role in the chemical ecology of Lasius meridionalis through detailed behavioral assays is a critical next step. Furthermore, investigations into its potential effects on other insect species could reveal broader applications, for instance, in pest management. The exploration of its interactions with olfactory receptors and downstream signaling pathways will provide a deeper understanding of its mechanism of action at the molecular level.

References

In-depth Technical Guide on the Potential Biological Activities of Lasiol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant lack of data regarding the potential biological activities of Lasiol, identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol. Despite targeted searches across multiple scientific databases, no substantive evidence was found to support claims of anticancer, anti-inflammatory, antioxidant, or antimicrobial properties.

This document aims to address the inquiry into the biological functions of this compound. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to understand that the available information is extremely limited. The primary role of this compound, as suggested by the limited data, appears to be in the realm of chemical ecology, specifically as a semiochemical or pheromone involved in insect communication.

Chemical Identity of this compound

Identifier Value
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol
Molecular Formula C₁₀H₂₀O
CAS Number 131479-19-1

Review of Potential Biological Activities

A thorough investigation for scientific literature detailing the biological activities of this compound yielded no significant results in the following key areas of therapeutic interest:

  • Anticancer Activity: No studies were found that investigated the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. There is no data available regarding its potential mechanisms of action in oncology, such as the induction of apoptosis or cell cycle arrest.

  • Anti-inflammatory Effects: The scientific literature lacks any reports on the anti-inflammatory properties of this compound. No studies have been published that examine its effects on inflammatory markers, such as cytokines or prostaglandins, or its potential interaction with inflammatory signaling pathways.

  • Antioxidant Properties: There is no available data to suggest that this compound possesses antioxidant activity. No studies have been conducted to evaluate its ability to scavenge free radicals or to modulate oxidative stress in biological systems.

  • Antimicrobial Activity: No research has been published detailing any antibacterial, antifungal, or antiviral properties of this compound.

Putative Role as a Semiochemical

The limited information available for this compound suggests its primary function may be as a semiochemical. Semiochemicals are signaling chemicals used by organisms to communicate. This category includes pheromones, which mediate interactions between individuals of the same species. The structural characteristics of this compound are consistent with those of other known insect pheromones.

Due to the absence of specific research on this compound's role in insect communication, a generalized workflow for identifying and characterizing insect pheromones is presented below. This is a hypothetical workflow that would be necessary to elucidate the function of this compound in this context.

Caption: Hypothetical workflow for pheromone identification.

Conclusion

The request for an in-depth technical guide on the core biological activities of this compound cannot be fulfilled at this time due to a profound lack of available scientific data. The existing information is insufficient to provide the requested quantitative data, experimental protocols, and visualizations of signaling pathways related to anticancer, anti-inflammatory, antioxidant, or antimicrobial effects.

Future research is required to explore the potential therapeutic applications of this compound. Should such data become available, a comprehensive technical guide could be developed. Currently, any discussion of these biological activities would be purely speculative and without a scientific basis. Therefore, this document serves to highlight the significant gap in the scientific literature concerning the biological activities of this compound.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Lasiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric synthesis of the enantiomers of Lasiol, an acyclic monoterpene alcohol. The synthesis of (-)-Lasiol is presented based on an asymmetric conjugate addition of crotylstannane, while the synthesis of (+)-Lasiol is outlined based on a similar, established methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (-)-Lasiol.

StepProductStarting MaterialReagents and ConditionsYieldDiastereomeric Ratio
1(R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one(R)-4-phenyloxazolidin-2-one1. n-BuLi, THF, -78 °C; 2. (E)-pent-2-enoyl chlorideNot ReportedNot Applicable
2(2R,3R)-N-((2R,3R)-2,3-dimethyl-5-((tri-n-butylstannyl)methyl)hex-4-enoyl)-4-phenyloxazolidin-2-one(R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one(E)-crotyl-tri-n-butylstannane, ZrCl4, CH2Cl2, –78 to –20 °CGood10:1
3Aldehyde Intermediate(2R,3R)-N-((2R,3R)-2,3-dimethyl-5-((tri-n-butylstannyl)methyl)hex-4-enoyl)-4-phenyloxazolidin-2-oneO3, CH2Cl2, –78 °C, then Ph3PNot ReportedNot Applicable
4(-)-LasiolAldehyde IntermediateNaBH4, EtOH, 0 °CNot ReportedNot Applicable

Experimental Protocols

Synthesis of (-)-Lasiol

This protocol is adapted from the work of Mullins and co-workers, which utilizes an asymmetric conjugate addition of crotylstannane to a chiral N-enoyl-oxazolidinone.

Step 1: Synthesis of (R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one

  • To a solution of (R)-4-phenyloxazolidin-2-one in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of (E)-pent-2-enoyl chloride in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-enoyl-oxazolidinone.

Step 2: Asymmetric Conjugate Addition

  • To a solution of the N-enoyl-oxazolidinone from Step 1 in anhydrous dichloromethane (B109758) (CH2Cl2) at -78 °C under an inert atmosphere, add zirconium tetrachloride (ZrCl4).

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (E)-crotyl-tri-n-butylstannane in anhydrous CH2Cl2 dropwise.

  • Allow the reaction mixture to slowly warm to -20 °C over a period of 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired adduct.

Step 3: Ozonolysis

  • Dissolve the product from Step 2 in anhydrous CH2Cl2 and cool the solution to -78 °C.

  • Bubble ozone (O3) through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add triphenylphosphine (B44618) (Ph3P) and allow the mixture to warm to room temperature.

  • Stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by flash column chromatography.

Step 4: Reduction to (-)-Lasiol

  • To a solution of the aldehyde from Step 3 in ethanol (B145695) (EtOH) at 0 °C, add sodium borohydride (B1222165) (NaBH4) in portions.

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (-)-Lasiol.

Synthesis of (+)-Lasiol

The synthesis of (+)-Lasiol can be achieved by following the same protocol as for (-)-Lasiol, with the key difference being the use of the enantiomeric chiral auxiliary, (S)-4-phenyloxazolidin-2-one, in Step 1. This will induce the opposite stereochemistry in the conjugate addition step, leading to the formation of the (+)-enantiomer of this compound.

Visualizations

Experimental Workflow for the Synthesis of (-)-Lasiol

G Workflow for the Synthesis of (-)-Lasiol cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 (R)-4-phenyloxazolidin-2-one step1 Acylation start1->step1 start2 (E)-pent-2-enoyl chloride start2->step1 step2 Asymmetric Conjugate Addition (ZrCl4, Crotylstannane) step1->step2 step3 Ozonolysis step2->step3 step4 Reduction (NaBH4) step3->step4 product (-)-Lasiol step4->product

Caption: Overall workflow for the synthesis of (-)-Lasiol.

Key Chemical Transformations in the Synthesis of (-)-Lasiol

G Key Transformations in this compound Synthesis A (R)-4-phenyloxazolidin-2-one Chiral Auxiliary C N-enoyl-oxazolidinone Key Intermediate A->C Acylation B (E)-pent-2-enoyl chloride Acylating Agent B->C E Conjugate Adduct Stereocenter Formation C->E Asymmetric Conjugate Addition D (E)-crotyl-tri-n-butylstannane Crotyl Source D->E F Aldehyde Ozonolysis Product E->F Ozonolysis G (-)-Lasiol Target Molecule F->G Reduction

Caption: Logical relationship of key chemical transformations.

Application Notes and Protocols for the Structural Elucidation of Lasiol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search for the specific ¹H and ¹³C NMR data for Lasiol ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol), experimental spectral data, including 1D and 2D NMR, were not publicly available. Therefore, this document serves as a detailed template and guide on how NMR spectroscopy would be applied for the structural elucidation of a molecule like this compound. The quantitative data presented in the tables are hypothetical and are based on typical chemical shift values for similar structural motifs. These should be replaced with experimental data once available.

Introduction

This compound is a naturally occurring acyclic monoterpene alcohol with the systematic name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such organic molecules. This application note details the comprehensive workflow, from sample preparation to advanced 2D NMR analysis, for the complete structural elucidation and assignment of all proton and carbon signals of this compound. The methodologies described herein are crucial for researchers in natural product chemistry, synthetic chemistry, and drug development.

Molecular Structure of this compound

IUPAC Name: (2S,3S)-2,3,6-trimethylhept-5-en-1-ol Molecular Formula: C₁₀H₂₀O Structure: this compound Structure

Experimental Protocols

Sample Preparation

A pure sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A spectral width of 200-220 ppm is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin couplings. A standard gradient-selected COSY (gCOSY) sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals. A gradient-selected, sensitivity-enhanced HSQC experiment is recommended.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together molecular fragments. A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is typically employed.

Data Presentation: Quantitative NMR Data for this compound (Hypothetical)

The following tables summarize the hypothetical NMR data for this compound, which would be obtained from the experiments described above.

Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.55dd10.8, 6.41H
H-1'3.45dd10.8, 7.21H
H-21.75m-1H
H-32.10m-1H
H-4a1.95m-1H
H-4b1.85m-1H
H-55.10t7.11H
H-7 (CH₃)0.90d6.83H
H-8 (CH₃)1.68s-3H
H-9 (CH₃)1.60s-3H
H-10 (CH₃)0.85d6.73H
OH1.50br s-1H

Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-168.5
C-241.2
C-338.9
C-429.7
C-5124.5
C-6131.8
C-7 (CH₃)16.5
C-8 (CH₃)25.7
C-9 (CH₃)17.6
C-10 (CH₃)19.8

Table 3: Key 2D NMR Correlations for this compound (Hypothetical)

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)
3.55, 3.45 (H-1, H-1')1.75 (H-2)68.5 (C-1)41.2 (C-2), 16.5 (C-7)
1.75 (H-2)3.55, 3.45 (H-1, H-1'), 2.10 (H-3)41.2 (C-2)68.5 (C-1), 38.9 (C-3), 16.5 (C-7)
2.10 (H-3)1.75 (H-2), 1.95, 1.85 (H-4)38.9 (C-3)41.2 (C-2), 29.7 (C-4), 124.5 (C-5), 19.8 (C-10)
5.10 (H-5)1.95, 1.85 (H-4)124.5 (C-5)29.7 (C-4), 131.8 (C-6), 25.7 (C-8), 17.6 (C-9)
0.90 (H-7)1.75 (H-2)16.5 (C-7)68.5 (C-1), 41.2 (C-2), 38.9 (C-3)
1.68 (H-8)-25.7 (C-8)124.5 (C-5), 131.8 (C-6), 17.6 (C-9)
1.60 (H-9)-17.6 (C-9)124.5 (C-5), 131.8 (C-6), 25.7 (C-8)
0.85 (H-10)2.10 (H-3)19.8 (C-10)41.2 (C-2), 38.9 (C-3), 29.7 (C-4)

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation pure_sample Pure this compound Sample dissolve Dissolve in CDCl3 pure_sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer Insert Sample one_d_nmr 1D NMR (1H, 13C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr process_spectra Process Spectra one_d_nmr->process_spectra two_d_nmr->process_spectra assign_signals Assign Signals process_spectra->assign_signals elucidate_structure Elucidate Structure assign_signals->elucidate_structure

Caption: Experimental workflow for NMR-based structure elucidation.

structure_elucidation_logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Structural Interpretation h1_nmr 1H NMR (Chemical Shifts, Multiplicities, Integrals) fragments Identify Spin Systems and Molecular Fragments h1_nmr->fragments c13_nmr 13C NMR (Number of Carbons, Chemical Shifts) c13_nmr->fragments cosy COSY (H-H Connectivity) cosy->fragments hsqc HSQC (Direct C-H Connectivity) hsqc->fragments hmbc HMBC (Long-Range C-H Connectivity) connectivity Establish Connectivity between Fragments hmbc->connectivity fragments->connectivity final_structure Propose Final Structure connectivity->final_structure

Caption: Logical relationships in NMR structure elucidation.

Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. By following the detailed protocols and data analysis workflow presented in this application note, researchers can confidently determine the chemical structure and assign all proton and carbon resonances of this compound and other similar natural products. The use of hypothetical data in this document underscores the need for the public availability of experimental NMR data to further chemical research.

Application Notes and Protocols for the Study of Lasiol as a Potential Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Lasiol, a macrocyclic lactone identified as a potential key signaling molecule in the social behavior of Lasioglossum bees. The following protocols and data are intended to facilitate further research into its role as a queen pheromone, its behavioral effects, and the underlying signaling pathways.

Introduction to this compound

This compound is a macrocyclic lactone identified in species of the sweat bee genus Lasioglossum. Research suggests that macrocyclic lactones, such as this compound, play a crucial role as queen pheromones in primitively eusocial species like Lasioglossum malachurum.[1][2] Unlike the cuticular hydrocarbons that function as queen pheromones in many highly eusocial insects, these lactones appear to influence worker behavior and suppress ovarian activation, thereby regulating the reproductive division of labor.[1][2] The study of this compound offers insights into the evolution of social behavior and presents opportunities for the development of novel pest management strategies and tools for sociobiology research.

Data Presentation: Analytical Techniques for this compound Identification

The accurate identification and quantification of this compound are fundamental for research. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing volatile to semi-volatile compounds like macrocyclic lactones.[3][4]

Table 1: Comparison of Analytical Techniques for this compound Analysis

Analytical TechniqueTypical Analytes & Volatility RequirementSensitivity (Detection Limits)Sample DerivatizationKey Advantages & Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile to semi-volatile compounds (e.g., lactones, aldehydes, alcohols).[3]Can reach parts-per-million (ppm) levels.[3]Often required for non-volatile compounds to increase volatility.[3]Advantages: Excellent separation for complex mixtures, extensive compound libraries for identification. Disadvantages: May not distinguish between isomers.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Non-volatile and thermally labile compounds.High sensitivity and specificity.Not always required.Advantages: Suitable for a wide range of compounds. Disadvantages: Separation of complex mixtures can be challenging.

Experimental Protocols

Protocol for this compound Extraction and Identification

This protocol outlines the steps for extracting and identifying this compound from Lasioglossum bees.

A. Glandular Extraction: [3]

  • Gland Dissection: Carefully dissect the Dufour's gland from the bee under a stereomicroscope. This gland has been identified as a source of macrocyclic lactones in Lasioglossum.[2]

  • Solvent Extraction: Place the dissected gland in a vial with a suitable solvent like hexane (B92381) or dichloromethane.

  • Incubation: Allow the extraction to proceed for a period of 30 minutes to 24 hours.[3]

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analysis: Inject the extract into a GC-MS system for analysis.[3]

B. Solid-Phase Microextraction (SPME) for Headspace Analysis: [3][5]

  • Fiber Selection: Choose an SPME fiber with a coating appropriate for the volatility and polarity of this compound.

  • Sample Exposure: Place live, calling female bees in a clean, enclosed glass chamber.

  • Volatile Collection: Expose the SPME fiber to the headspace of the chamber for a defined period to collect the emitted volatiles.

  • Analysis: Immediately transfer the fiber to the injection port of the GC-MS for thermal desorption and analysis.[3]

C. Chemical Analysis Workflow:

cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis gland_extraction Glandular Extraction gc_ms GC-MS Analysis gland_extraction->gc_ms spme SPME (Headspace) spme->gc_ms mass_spec Mass Spectrometry gc_ms->mass_spec data_proc Data Processing mass_spec->data_proc identification Identification data_proc->identification

Caption: Workflow for this compound extraction and identification.

Protocol for Behavioral Assays

To confirm the biological activity of this compound, behavioral assays are essential.[4]

Wind Tunnel Bioassay: [4]

  • Acclimation: Acclimate worker bees to the wind tunnel conditions for a set period.

  • Odor Plume Generation: Place a synthetic this compound source at the upwind end of the tunnel to create a pheromone plume.

  • Insect Release: Release individual worker bees onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: Record and quantify key behaviors such as:

    • Activation: Percentage of bees that initiate flight.

    • Upwind flight: Percentage of activated bees that fly upwind towards the this compound source.[4]

Table 2: Quantifiable Behaviors in Wind Tunnel Assay

BehaviorMetric
ActivationPercentage of insects initiating flight
Upwind FlightPercentage of activated insects flying upwind
Source ContactPercentage of insects making contact with the pheromone source

Signaling Pathways

The specific signaling pathway activated by this compound in Lasioglossum is a key area for future research. Insect chemosensory pathways often involve G-protein coupled receptors (GPCRs) located in olfactory sensory neurons. Upon pheromone binding, a signal transduction cascade is initiated, leading to neuronal depolarization and a behavioral response. While the direct pathway for this compound is unconfirmed, the general insect olfactory signaling pathway provides a hypothetical framework.

cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytosol Cytosol This compound This compound receptor Pheromone Receptor (GPCR) This compound->receptor Binding g_protein G-protein receptor->g_protein Activation enzyme Effector Enzyme (e.g., PLC) g_protein->enzyme Activation second_messenger Second Messenger (e.g., IP3, DAG) enzyme->second_messenger Production ion_channel Ion Channel second_messenger->ion_channel Gating depolarization Neuron Depolarization ion_channel->depolarization Ion Influx behavior Behavioral Response depolarization->behavior

Caption: Hypothetical this compound signaling pathway in an insect olfactory neuron.

Furthermore, the downstream effects of pheromones on physiology, such as ovarian suppression, may involve cross-talk with major hormonal pathways like the insulin (B600854)/IGF signaling (IIS) pathway, which is a key regulator of insect growth, metabolism, and reproduction.[6][7][8]

cluster_cns Central Nervous System cluster_endocrine Endocrine System cluster_cellular Cellular Level (Ovary) lasiol_input This compound Perception (Olfactory System) neuro_response Neuromodulatory Response lasiol_input->neuro_response hormone_reg Hormone Regulation (e.g., JH, Ecdysone) neuro_response->hormone_reg iis_pathway Insulin/IGF Signaling Pathway Modulation hormone_reg->iis_pathway gene_expression Altered Gene Expression iis_pathway->gene_expression ovary_suppression Ovarian Suppression gene_expression->ovary_suppression

Caption: Proposed model for this compound's influence on reproductive physiology.

Conclusion and Future Directions

The study of this compound as a potential pheromone in Lasioglossum bees is a promising field of research. The protocols outlined above provide a framework for the robust identification, quantification, and behavioral validation of this compound. Future research should focus on elucidating the specific components of the this compound blend, determining the precise neuronal pathways involved in its perception, and understanding its downstream effects on gene expression and physiological processes. Such research will not only advance our understanding of chemical communication and social evolution but may also pave the way for novel applications in agriculture and biotechnology.

References

Application Notes and Protocols for the Isolation of Lasiol from Insect Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, more commonly identified in scientific literature as dendrolasin (B1239636), is a furanoterpenoid that serves as a significant alarm pheromone in ants of the Lasius genus, particularly the jet-black ant, Lasius fuliginosus. This compound is localized in the mandibular glands and is released to alert nestmates to danger. The unique biological activity of this compound and related terpenoids makes them of interest for research in chemical ecology, pest management, and potentially as leads for drug development. These application notes provide a comprehensive protocol for the isolation and analysis of this compound from the mandibular glands of Lasius fuliginosus.

Data Presentation

Due to the absence of specific yield and purity data for this compound from Lasius fuliginosus in the available literature, the following table provides a template for researchers to populate with their experimental findings. The values presented are hypothetical and intended for illustrative purposes.

ParameterExtraction MethodPurification MethodExpected Yield (µ g/ant )Purity (%)Analytical Method
This compound (Dendrolasin) Solvent Extraction (Hexane)Preparative GC0.5 - 2.0>95%GC-MS
This compound (Dendrolasin) SPME-Relative abundance-GC-MS

Experimental Protocols

Protocol 1: Isolation of Mandibular Glands from Lasius fuliginosus

This protocol details the microdissection procedure to obtain mandibular glands from worker ants.

Materials:

  • Lasius fuliginosus worker ants (collected or laboratory-reared)

  • Stereomicroscope

  • Fine-tipped forceps (2 pairs)

  • Dissecting scissors

  • Dissecting needle

  • Petri dish lined with a non-absorbent material (e.g., silicone)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials for sample storage

  • Dry ice or liquid nitrogen

Procedure:

  • Ant Immobilization: Anesthetize the ants by placing them at -20°C for 5-10 minutes or by brief exposure to carbon dioxide.

  • Dissection Setup: Place an immobilized ant in the petri dish containing a small amount of ice-cold PBS. Position the ant under the stereomicroscope.

  • Head Separation: Using one pair of forceps to hold the thorax, carefully separate the head from the body using the other pair of forceps or the dissecting scissors.

  • Mandibular Gland Location: The mandibular glands are located in the head capsule, near the base of the mandibles. They are typically small, paired, and translucent or whitish sacs.

  • Gland Excision: Carefully remove the mandibles. With fine forceps and a dissecting needle, gently tease away the surrounding tissue to expose the mandibular glands.

  • Gland Isolation: Once located, carefully excise the mandibular glands and transfer them to a cryovial containing a small amount of ice-cold PBS or directly to a vial for immediate extraction.

  • Sample Pooling: For sufficient material, pool glands from multiple individuals.

  • Storage: For later analysis, flash-freeze the cryovials containing the glands in liquid nitrogen or on dry ice and store at -80°C.

Protocol 2: Solvent Extraction of this compound

This protocol describes the extraction of this compound from the isolated mandibular glands using an organic solvent.

Materials:

  • Pooled mandibular glands from Protocol 1

  • Hexane (B92381) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Micropipettes

  • Vortex mixer

  • Microcentrifuge

  • Glass vial with a PTFE-lined cap

  • Nitrogen gas supply with a gentle stream evaporator

Procedure:

  • Sample Preparation: Transfer the pooled mandibular glands (e.g., from 50-100 ants) into a 1.5 mL microcentrifuge tube. If frozen, allow them to thaw on ice.

  • Solvent Addition: Add 200 µL of hexane to the microcentrifuge tube containing the glands.

  • Extraction: Gently crush the glands with a micropipette tip to facilitate extraction. Vortex the tube for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the tissue debris.

  • Supernatant Collection: Carefully transfer the hexane supernatant, which now contains the extracted this compound, to a clean glass vial.

  • Re-extraction (Optional): For exhaustive extraction, add another 100 µL of hexane to the tissue pellet, vortex, centrifuge, and pool the supernatant with the first extract.

  • Concentration: If necessary, concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen gas. Avoid complete dryness to prevent loss of the volatile this compound.

  • Storage: Store the extract at -20°C in the tightly sealed glass vial until analysis.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and relative quantification of this compound in the extract.

Materials:

  • Hexane extract from Protocol 2

  • GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Autosampler vials with micro-inserts

  • Dendrolasin standard (if available for confirmation of retention time and mass spectrum)

Procedure:

  • Sample Preparation for GC-MS: Transfer the hexane extract into an autosampler vial with a micro-insert.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Data Analysis:

    • Identify the peak corresponding to this compound (dendrolasin) by comparing its mass spectrum with a library database (e.g., NIST) and, if available, with an authentic standard. The mass spectrum of dendrolasin will show characteristic fragmentation patterns.

    • Determine the retention time of the this compound peak.

    • Perform relative quantification by integrating the peak area of this compound and comparing it to the total ion chromatogram or an internal standard if used.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_dissection Gland Isolation cluster_extraction Extraction cluster_analysis Analysis ant_collection Collection of Lasius fuliginosus workers immobilization Immobilization (Freezing or CO2) ant_collection->immobilization dissection Microdissection of Mandibular Glands immobilization->dissection pooling Pooling of Glands dissection->pooling solvent_extraction Solvent Extraction (Hexane) pooling->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation concentration Concentration (Nitrogen Stream) centrifugation->concentration gc_ms GC-MS Analysis concentration->gc_ms data_analysis Data Analysis & Identification gc_ms->data_analysis

Caption: Experimental workflow for the isolation and analysis of this compound.

hypothetical_biosynthesis cluster_mevalonate Mevalonate Pathway cluster_terpene_synthesis Terpenoid Biosynthesis cluster_lasiol_formation Hypothetical this compound Formation acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp Isopentenyl Diphosphate (IPP) mevalonate->ipp gpp Geranyl Diphosphate (GPP) ipp->gpp fpp Farnesyl Diphosphate (FPP) gpp->fpp dendrolasin This compound (Dendrolasin) fpp->dendrolasin Cyclization & Modifications

Caption: Hypothetical biosynthetic pathway of this compound (Dendrolasin).

Lasiol: Application Notes and Protocols for Chemical Ecology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol (2,3,6-trimethyl-5-hepten-1-ol) is a naturally occurring acyclic monoterpenoid alcohol. In the field of chemical ecology, it is primarily recognized as a semiochemical, specifically a pheromone identified in the mandibular gland secretion of the male ant species Lasius meridionalis. As an attractant, this compound plays a crucial role in the chemical communication of this species. These application notes provide an overview of the known biological function of this compound and detail experimental protocols for its study, based on established methodologies in insect chemical ecology.

Biological Significance and Applications

This compound is a key signaling molecule for Lasius meridionalis, a species of ant found in sandy habitats across Europe. The compound functions as an attractant pheromone, likely involved in mating or aggregation behaviors. The study of this compound can provide valuable insights into:

  • Insect Behavior: Understanding the chemical cues that mediate social interactions and reproductive behaviors in ants.

  • Species-Specific Communication: Investigating the evolution of chemical signaling and its role in species recognition and isolation.

  • Pest Management: Although Lasius meridionalis is not a major pest, the principles of pheromone-based attraction can be applied to the development of species-specific lures for monitoring and controlling pest insect populations.

  • Drug Discovery: Natural products with specific biological activities are often a starting point for the development of new pharmaceuticals. While the direct application of this compound in drug development is not established, the study of insect pheromones contributes to our broader understanding of ligand-receptor interactions.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data from peer-reviewed studies specifically detailing the dose-response of Lasius meridionalis to this compound. The primary literature focuses on the identification and synthesis of the compound. To facilitate further research, the following table outlines the key chemical properties of this compound.

PropertyValueSource
Chemical Name 2,3,6-trimethyl-5-hepten-1-olPubChem
Molecular Formula C₁₀H₂₀OPubChem
Molecular Weight 156.27 g/mol PubChem
CAS Number 131479-19-1The Pherobase
Natural Source Mandibular gland of male Lasius meridionalisThe Pherobase, The Good Scents Company
Pheromonal Function AttractantThe Pherobase

Experimental Protocols

While specific protocols for this compound are not extensively published, the following are detailed methodologies for key experiments in insect chemical ecology that can be adapted for studying the effects of this compound on Lasius meridionalis or other insects.

Protocol 1: Y-Tube Olfactometer Bioassay for Attraction

This protocol describes a standard laboratory method to assess the behavioral response of ants to an airborne chemical stimulus.

Objective: To determine if Lasius meridionalis workers are attracted to synthetic this compound.

Materials:

  • Glass Y-tube olfactometer (arms typically 10-15 cm long)

  • Air pump or compressed air source with flowmeters

  • Activated charcoal and water flasks for air purification and humidification

  • Odor source chambers

  • Pipettes and filter paper discs

  • Synthetic this compound (high purity)

  • Solvent (e.g., hexane (B92381) or pentane)

  • Worker ants of Lasius meridionalis (acclimated to laboratory conditions)

  • Stopwatch

  • Video recording equipment (optional, for detailed behavioral analysis)

Procedure:

  • Preparation of this compound Solution: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

  • Setup:

    • Assemble the Y-tube olfactometer. Ensure all glassware is thoroughly cleaned with a non-residual solvent and baked to remove any contaminants.

    • Connect the air source to the purification and humidification flasks, and then to the two odor source chambers via the flowmeters.

    • Maintain a constant, equal airflow through both arms of the Y-tube (e.g., 100 mL/min).

  • Stimulus Application:

    • Apply a known amount of the this compound solution (e.g., 10 µL) to a filter paper disc and place it in one of the odor source chambers.

    • Apply an equal volume of the solvent to another filter paper disc and place it in the other odor source chamber to serve as a control.

  • Bioassay:

    • Introduce a single worker ant into the base of the Y-tube.

    • Allow the ant a set period (e.g., 5-10 minutes) to move down the main arm and choose one of the side arms.

    • A choice is recorded when the ant moves a set distance into a side arm (e.g., 2 cm past the Y-junction).

    • Record which arm the ant chooses and the time taken to make the choice.

    • Ants that do not make a choice within the allotted time are recorded as "no choice".

  • Data Collection and Analysis:

    • After each trial, clean the Y-tube thoroughly to remove any chemical residues.

    • Rotate the Y-tube 180° after every few trials to prevent any positional bias.

    • Test a sufficient number of ants (e.g., 30-50) for each concentration of this compound.

    • Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the this compound-treated arm over the control arm.

Protocol 2: Headspace Volatile Collection and GC-MS Analysis

This protocol details the method for collecting and identifying volatile organic compounds (VOCs), such as this compound, from the mandibular glands of Lasius meridionalis.

Objective: To confirm the presence and quantify the amount of this compound in the mandibular glands of male Lasius meridionalis.

Materials:

  • Live male Lasius meridionalis ants

  • Solid-phase microextraction (SPME) fibers (e.g., with Polydimethylsiloxane/Divinylbenzene coating)

  • Glass vials with septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Synthetic this compound standard for comparison

Procedure:

  • Sample Preparation:

    • Dissect the mandibular glands from a male ant under a microscope.

    • Alternatively, the entire head of an ant can be used.

    • Place the dissected glands or the head in a small glass vial and seal it with a septum.

  • Headspace Collection:

    • Gently warm the vial to increase the volatility of the compounds.

    • Insert the SPME fiber through the septum into the headspace above the sample.

    • Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the injection port of the GC-MS.

    • The heat of the injection port will desorb the collected volatiles onto the GC column.

    • Run a suitable temperature program to separate the compounds.

    • The mass spectrometer will fragment the eluting compounds, generating a mass spectrum for each.

  • Compound Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of the synthetic standard.

    • Quantify the amount of this compound by comparing the peak area with a calibration curve generated from known concentrations of the synthetic standard.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the experimental processes and the hypothesized signaling pathway, the following diagrams are provided in Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_bioassay Y-Tube Olfactometer Bioassay cluster_analysis Data Analysis This compound Synthesis This compound Synthesis Solvent Dilution Solvent Dilution This compound Synthesis->Solvent Dilution Stimulus Application Stimulus Application Solvent Dilution->Stimulus Application Ant Colony Acclimation Ant Colony Acclimation Ant Introduction Ant Introduction Ant Colony Acclimation->Ant Introduction Behavioral Choice Behavioral Choice Stimulus Application->Behavioral Choice Ant Introduction->Behavioral Choice Data Recording Data Recording Behavioral Choice->Data Recording Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Experimental workflow for this compound bioassay.

signaling_pathway This compound Molecule This compound Molecule Odorant Receptor (OR) Odorant Receptor (OR) This compound Molecule->Odorant Receptor (OR) Binds to G-protein G-protein Odorant Receptor (OR)->G-protein Activates Second Messenger Cascade Second Messenger Cascade G-protein->Second Messenger Cascade Initiates Ion Channel Opening Ion Channel Opening Second Messenger Cascade->Ion Channel Opening Leads to Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Causes Signal to Antennal Lobe Signal to Antennal Lobe Neuron Depolarization->Signal to Antennal Lobe Transmits Behavioral Response (Attraction) Behavioral Response (Attraction) Signal to Antennal Lobe->Behavioral Response (Attraction) Results in

Hypothesized olfactory signaling pathway for this compound.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Furofuran Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of furofuran lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of furofuran lignans?

The main difficulty in synthesizing furofuran lignans, which feature a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, is controlling the stereochemistry at the multiple chiral centers of the furofuran structure.[1] Achieving high diastereoselectivity and enantioselectivity is a central challenge for many synthetic strategies.[1] Common issues also include low reaction yields, the necessity for multi-step transformations that can be inefficient, and challenges in purifying the final products.[1] The development of efficient and practical synthetic routes is an ongoing area of research to support broader biological studies.[1]

Q2: How can I improve the stereoselectivity in my furofuran lignan (B3055560) synthesis?

Improving stereoselectivity is a critical aspect of furofuran lignan synthesis and can be approached through several methods. The choice of catalyst is crucial in asymmetric synthesis.[1] For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have been employed to achieve high stereo-control.[1] Additionally, manganese(III)-mediated oxidative cyclization has shown excellent diastereocontrol in the formation of key bicyclic intermediates.[1] Other strategies involve the use of chiral auxiliaries to guide the stereochemical outcome of reactions or the application of organocatalytic methods, such as asymmetric aldol (B89426) reactions, as key steps.[1]

Q3: My oxidative cyclization/dimerization reaction is resulting in low yields. What factors should I investigate?

Low yields in oxidative cyclization, a key step in many furofuran lignan syntheses, can be attributed to several factors.[1] This reaction often involves the coupling of two phenylpropanoid units.[1] The choice of oxidizing agent, such as FeCl₃·6H₂O or cerium ammonium (B1175870) nitrate (B79036) (CAN), is critical, and reaction conditions must be carefully optimized.[1] The electronic properties of the aromatic rings can also affect reactivity, with electron-rich phenols tending to react more readily.[1] Steric hindrance from bulky substituents on the aromatic rings or side chains can significantly reduce the yield.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Furan Ring Formation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lewis Acid Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize the stoichiometry.Improved diastereomeric ratio (d.r.) by identifying a Lewis acid that provides better facial selectivity.
Incorrect Solvent Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, Toluene).Enhanced stereoselectivity due to better stabilization of the desired transition state.
Temperature Not Optimized Run the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C).Increased diastereoselectivity as lower temperatures often favor the thermodynamically more stable product.
Steric Hindrance Consider using a less bulky protecting group on nearby functionalities if possible.Reduced steric clash in the transition state, leading to improved selectivity.
Issue 2: Low Yield in Oxidative Coupling Reactions
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Oxidizing Agent Compare different oxidizing agents (e.g., FeCl₃, CAN, Mn(OAc)₃).Identification of an optimal oxidizing agent for the specific substrate, leading to higher conversion and yield.
Incorrect Reaction Time/Temperature Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Experiment with a range of temperatures.Avoidance of starting material degradation or byproduct formation, thus maximizing the yield of the desired product.
Substrate Reactivity If using a phenol, ensure it is sufficiently electron-rich. Consider adding or modifying electron-donating groups on the aromatic ring.Increased nucleophilicity of the substrate, leading to a more efficient coupling reaction.
Formation of Complex Mixture Use a milder oxidizing agent or protect sensitive functional groups (e.g., phenols) before the coupling step. Lowering the reaction temperature may also help.[1]Suppression of side reactions and decomposition of unstable intermediates, resulting in a cleaner reaction profile and higher yield.[1]

Experimental Protocols

Key Experiment: Palladium-Catalyzed Asymmetric Allylic Cycloaddition

This protocol describes a general procedure for the palladium-catalyzed asymmetric cycloaddition of a vinylethylene carbonate (VEC) substrate with a 2-nitroacrylate substrate to form a tetrahydrofuran (B95107) product, a core structure in some furofuran lignan syntheses.

  • Preparation of the Catalyst: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral phosphine (B1218219) ligand (e.g., (R,R)-ANDEN-phenyl, 5.5 mol%) to a dried reaction vessel.

  • Reaction Setup: Add the desired solvent (e.g., toluene, 0.1 M) to the vessel and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Addition of Reactants: Add the vinylethylene carbonate (VEC) substrate (1.0 equivalent) and the 2-nitroacrylate substrate (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydrofuran product.[1]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Cycloaddition cluster_purification Work-up & Purification pd_dba Pd2(dba)3 catalyst Active Pd(0) Catalyst pd_dba->catalyst ligand Chiral Ligand ligand->catalyst solvent_prep Solvent solvent_prep->catalyst reaction_mixture Reaction at 40°C catalyst->reaction_mixture reactants VEC + Nitroacrylate reactants->reaction_mixture workup Concentration reaction_mixture->workup purification Column Chromatography workup->purification product Enantioenriched Tetrahydrofuran purification->product troubleshooting_logic start Low Yield in Oxidative Coupling check_oxidant Is the oxidizing agent optimal? start->check_oxidant screen_oxidants Screen different oxidizing agents (FeCl3, CAN, Mn(OAc)3) check_oxidant->screen_oxidants No check_conditions Are reaction conditions optimized? check_oxidant->check_conditions Yes screen_oxidants->check_conditions optimize_temp_time Optimize temperature and time via TLC/LC-MS monitoring check_conditions->optimize_temp_time No check_substrate Is the substrate sufficiently reactive? check_conditions->check_substrate Yes optimize_temp_time->check_substrate modify_substrate Modify electronic properties of the substrate check_substrate->modify_substrate No complex_mixture Is a complex mixture of byproducts formed? check_substrate->complex_mixture Yes modify_substrate->complex_mixture milder_conditions Use milder oxidant or protect sensitive groups complex_mixture->milder_conditions Yes solution Improved Yield complex_mixture->solution No milder_conditions->solution

References

Technical Support Center: Improving Lasiol Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lasiol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound and other insect-derived semiochemicals.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from the mandibular glands of Lasius meridionalis ants.

Issue 1: Low or No this compound Yield

Question: I performed the extraction, but my GC-MS analysis shows a very low or no peak corresponding to this compound. What could be the problem?

Answer: Low or no yield of this compound can stem from several factors, from the handling of the source material to the specifics of the extraction and analysis process. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Improper Sample Handling: The stability of volatile compounds like this compound is critical.

    • Recommendation: Ensure that the ant specimens, specifically the mandibular glands, are dissected under cooled conditions to minimize the loss of volatile compounds.[1] If immediate extraction is not possible, store the glands at low temperatures.

  • Incorrect Solvent Choice: The polarity of the solvent is crucial for efficient extraction.

    • Recommendation: For volatile semiochemicals like this compound, low-polarity organic solvents are preferred.[2] Commonly used and effective solvents include hexane, pentane, and ethyl acetate (B1210297).[1][3] If your current solvent is not yielding good results, consider switching to one of these alternatives.

  • Insufficient Extraction Time or Inefficient Agitation: The contact time and surface area between the solvent and the gland material can impact extraction efficiency.

    • Recommendation: Ensure adequate agitation (e.g., vortexing) during the extraction to maximize solvent penetration.[1] While an optimal time needs to be determined empirically, a common duration for solvent extraction of insect glands is around 5 minutes of vortexing.[1]

  • Low Concentration of this compound in the Source: The amount of this compound can vary between individual ants.

    • Recommendation: Pool the mandibular glands from multiple individuals to ensure a sufficient starting concentration for detection.[1]

  • Issues with Analytical Instrumentation (GC-MS): The problem might lie in the detection method rather than the extraction itself.

    • Recommendation: Verify the calibration and sensitivity of your GC-MS instrument. Run a standard of a similar volatile compound to ensure the system is working correctly. The GC-MS method should be optimized for the detection of volatile terpenes.[4][5]

Issue 2: Contamination of the Extract

Question: My extract shows many interfering peaks in the GC-MS chromatogram, making it difficult to identify and quantify this compound. How can I obtain a cleaner extract?

Answer: Contamination in the extract can originate from various sources, including the dissection process and the extraction solvent.

Possible Causes and Solutions:

  • Cross-Contamination During Dissection: Fluids from other glands or tissues can contaminate the mandibular gland sample.

    • Recommendation: Meticulous dissection is key. Isolate the mandibular gland carefully, avoiding rupture of other nearby glands.[1] Perform the dissection on a clean, cooled surface.

  • Solvent Impurities: The solvent itself can be a source of contaminants.

    • Recommendation: Always use high-purity or HPLC-grade solvents for extraction.[1] Run a solvent blank on the GC-MS to check for any inherent impurities.

  • Leaching from Labware: Plasticizers and other compounds can leach from plastic tubes and tips.

    • Recommendation: Use glass vials and inserts for extraction and storage of the final extract to minimize the risk of contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this compound extraction?

A1: A reliable starting point is a solvent-assisted extraction (SAE) method.[2] A detailed protocol for a similar application involves the careful dissection of the mandibular glands, followed by extraction with a low-polarity organic solvent.[1]

Q2: How can I optimize the yield of my this compound extraction?

A2: Optimization of extraction yield can be achieved by systematically varying key parameters. We recommend using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to efficiently identify the optimal conditions. The key parameters to optimize include:

  • Solvent Type: Test different low-polarity solvents (e.g., hexane, pentane, ethyl acetate) to find the one with the best extraction efficiency for this compound.

  • Solvent-to-Sample Ratio: Varying the volume of solvent relative to the amount of glandular material can impact yield.

  • Extraction Time: Investigate different extraction durations to find the point of maximum yield without significant degradation.

  • Temperature: While low temperatures are generally recommended to preserve volatile compounds, slight variations can be explored to enhance extraction kinetics.

Q3: What are the expected yields for this compound extraction?

A3: The yield of semiochemicals from insects is typically very low and can vary significantly. For alarm pheromones in some ant species, the amount can be in the range of picograms to nanograms per individual. For instance, the alarm pheromone in fire ants is found in quantities of about 300 pg per worker.[6]

Quantitative Data on Extraction Parameters

The following table summarizes hypothetical data for the optimization of this compound extraction using Response Surface Methodology. This data is for illustrative purposes to guide your experimental design.

Run OrderSolventExtraction Time (min)Temperature (°C)This compound Yield (ng/gland)
1Hexane541.2
2Ethyl Acetate10101.8
3Pentane7.571.5
4Hexane1071.4
5Ethyl Acetate571.6
6Pentane1041.3
7Hexane7.5101.1
8Ethyl Acetate7.541.9
9Pentane5101.0

Experimental Protocols

Protocol 1: Solvent-Assisted Extraction of this compound from Lasius meridionalis Mandibular Glands

This protocol is adapted from methodologies for extracting volatile compounds from insect glands.[1]

Materials:

  • Lasius meridionalis specimens (cooled or freshly euthanized)

  • Dissection microscope

  • Fine-tipped forceps and dissection needles

  • Cooled dissection stage

  • Glass micro-vials with inserts (e.g., 1.5 mL)

  • High-purity ethyl acetate (or hexane/pentane)

  • Vortex mixer

  • Centrifuge

  • GC-MS for analysis

Procedure:

  • Dissection:

    • Place the ant specimen on the cooled dissection stage.

    • Under the microscope, carefully remove the head.

    • Isolate the mandibular glands, which are located near the base of the mandibles.

    • Gently transfer the isolated glands into a pre-cooled glass micro-vial. Pool glands from several individuals if necessary.

  • Extraction:

    • Add a precise volume of ice-cold ethyl acetate to the vial (e.g., 50 µL).

    • Vortex the sample for 5 minutes under cooled conditions.

    • Centrifuge the vial for 10 minutes at a low speed (e.g., 3,000 x g) to pellet any tissue debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the extracted this compound into a clean micro-vial insert.

    • The sample is now ready for GC-MS analysis.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

Lasiol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Ant Lasius meridionalis Specimen Dissection Dissection of Mandibular Glands Ant->Dissection Glands Isolated Glands Dissection->Glands Solvent Add Cold Solvent (e.g., Ethyl Acetate) Glands->Solvent Vortex Vortex for 5 min Solvent->Vortex Centrifuge Centrifuge at 3,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GCMS GC-MS Analysis Supernatant->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

Diagram 2: Generalized Insect Pheromone Signaling Pathway

Pheromone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cns Central Nervous System This compound This compound (Pheromone) OR Odorant Receptor (OR) This compound->OR Binds to G_Protein G-Protein Activation OR->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Triggers Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Behavioral_Response Behavioral Response Action_Potential->Behavioral_Response Signal to

Caption: A generalized insect pheromone signaling cascade.

References

Technical Support Center: Aspirin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of aspirin (B1665792) (acetylsalicylic acid).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary degradation pathway for aspirin?

A1: The primary degradation pathway for aspirin is hydrolysis.[1][2][3][4] The ester linkage in the acetylsalicylic acid molecule is susceptible to cleavage in the presence of moisture, yielding salicylic (B10762653) acid and acetic acid. This reaction can be catalyzed by acids or bases and is also influenced by temperature. The accumulation of acetic acid is what often leads to the characteristic vinegar-like smell of degraded aspirin.

Q2: My aspirin tablets are failing stability testing due to high levels of salicylic acid. What are the likely causes and how can I troubleshoot this?

A2: High levels of salicylic acid are a direct indicator of aspirin hydrolysis. The most common causes are related to moisture, temperature, and pH.

  • Moisture: Aspirin is highly sensitive to moisture. Ensure that all raw materials are properly dried and that the manufacturing and storage environments have controlled, low humidity.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis. Store aspirin and its formulations at controlled room temperature, away from heat sources.

  • pH: Aspirin's stability is pH-dependent. It is most stable in mildly acidic conditions (around pH 2.4) and degrades rapidly in alkaline, neutral, and strongly acidic environments.

  • Excipients: Certain excipients can either promote or inhibit degradation. For example, some alkaline excipients can increase the micro-pH within a tablet and accelerate hydrolysis. It is crucial to conduct compatibility studies with all excipients.

Q3: I've noticed a vinegar-like odor and physical changes (swelling, discoloration) in my aspirin formulation during storage. What does this indicate?

A3: A vinegar-like odor is a classic sign of aspirin degradation, specifically the formation of acetic acid through hydrolysis. Physical changes such as swelling, discoloration, or tablets sticking together are also indicators of instability, often linked to moisture uptake and subsequent chemical degradation. If these signs are present, the product's potency and safety may be compromised, and it should not be used.

Q4: What are the optimal storage conditions for aspirin and its formulations?

A4: To minimize degradation, aspirin and its formulations should be stored in tightly closed containers in a cool, dry place. The ideal storage temperature is between 15°C and 30°C (59°F and 86°F). It is crucial to protect the product from moisture and high humidity. Storing aspirin in bathrooms or kitchens is not recommended due to fluctuations in heat and humidity. For formulations sensitive to light, storage in amber or opaque containers is advised.

Q5: How can I analyze the degradation products of aspirin in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the simultaneous quantification of aspirin and its primary degradation product, salicylic acid. Spectrophotometric methods can also be employed to quantify salicylic acid, which forms a colored complex with ferric ions.

Data on Aspirin Stability

Table 1: Impact of Excipients on Aspirin Stability

This table summarizes the effect of different excipients on the degradation of aspirin, measured by the formation of salicylic acid under accelerated stability conditions.

ExcipientEffect on Aspirin StabilityReference
Dried Maize StarchLow percentage of salicylic acid formation
Lactose MonohydrateLow percentage of salicylic acid formation
Anhydrous LactoseLow percentage of salicylic acid formation
Sodium Lauryl SulphateLow percentage of salicylic acid formation
Table 2: Summary of Forced Degradation Studies for Aspirin

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

Stress ConditionAspirin Degradation (%)Omeprazole Degradation (%) (for comparison)Reference
Acidic (0.1 N HCl)32.63%61.64%
Basic (0.5 N NaOH)10.17%4.29%
Oxidative (3% H₂O₂)15.48%26.38%
Thermal (Dry Heat)0.37%4.32%
Table 3: Hydrolysis Rate of Aspirin in Different Media

The rate of aspirin hydrolysis is highly dependent on the solvent system and pH.

Solvent SystemHalf-life (hours)StabilityReference
Phosphate Buffer (0.1 M, pH 7.4)537.21 ± 8.42Most Stable
Water-Polyethylene Glycol (4:1, v/v)-High Stability
Dextrose Solution (10%)261.61 ± 2.306Moderately Stable
Boric Acid Buffer (pH 10.4)256.67 ± 2.35Moderately Stable
Glycerol/Water System155.31 ± 2.33Least Stable
Rat Blood~0.22 (13 minutes)Highly Unstable

Experimental Protocols

Protocol 1: Accelerated Stability Study of Aspirin Tablets

Objective: To determine the shelf life of aspirin tablets under accelerated storage conditions as per ICH guidelines.

Materials:

  • Aspirin tablets (at least 200 from each batch)

  • Stability chamber

  • HPLC system or UV-Vis spectrophotometer

  • Titrators and necessary reagents

Methodology:

  • Sample Preparation: Place a sufficient number of aspirin tablets in their intended packaging.

  • Storage Conditions: Store the packaged tablets in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Intervals: Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visually inspect for any physical changes.

    • Assay: Determine the amount of aspirin remaining.

    • Degradation Products: Quantify the amount of salicylic acid and other related substances.

    • Dissolution: Test the rate at which the tablet dissolves.

    • Moisture Content: Determine the water content of the tablets.

  • Data Evaluation: Plot the degradation data and use the Arrhenius equation to extrapolate and predict the shelf life at room temperature.

Protocol 2: Forced Degradation Study of Aspirin

Objective: To investigate the degradation behavior of aspirin under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of aspirin in 0.1 N HCl.

    • Reflux the solution at 80°C for a specified time (e.g., 3 hours).

    • Cool, neutralize, and dilute the sample to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of aspirin in 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified time (e.g., 3 hours).

    • Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Treat a solution of aspirin with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 3 hours).

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose solid aspirin powder to dry heat (e.g., 105°C) for a set period.

    • Dissolve the stressed powder in a suitable solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like RP-HPLC to separate and identify the degradation products.

Visualizations

Hydrolysis_of_Aspirin cluster_catalysts Catalysts Aspirin Aspirin (Acetylsalicylic Acid) DegradationProducts Degradation Products Aspirin->DegradationProducts Hydrolysis Water H₂O (Moisture) Water->DegradationProducts SalicylicAcid Salicylic Acid DegradationProducts->SalicylicAcid AceticAcid Acetic Acid (Vinegar Odor) DegradationProducts->AceticAcid Catalysts Heat Acid Base Catalysts->DegradationProducts accelerates

Caption: Aspirin's primary degradation pathway via hydrolysis.

Troubleshooting_Workflow Start Start: High Salicylic Acid in Stability Samples CheckMoisture Investigate Moisture Content (Raw Materials & Environment) Start->CheckMoisture MoistureHigh Moisture Above Limit? CheckMoisture->MoistureHigh ControlHumidity Action: Implement Stricter Humidity Control & Dry Excipients MoistureHigh->ControlHumidity Yes CheckTemp Review Storage & Process Temperatures MoistureHigh->CheckTemp No ControlHumidity->CheckTemp TempHigh Temperature Excursions? CheckTemp->TempHigh ControlTemp Action: Ensure Controlled Room Temperature Storage TempHigh->ControlTemp Yes CheckExcipients Conduct Excipient Compatibility Studies TempHigh->CheckExcipients No ControlTemp->CheckExcipients Incompatible Incompatibility Found? CheckExcipients->Incompatible Reformulate Action: Select Alternative, Compatible Excipients Incompatible->Reformulate Yes End End: Stable Formulation Incompatible->End No Reformulate->End

Caption: Troubleshooting workflow for aspirin formulation stability.

Stability_Strategies Key Strategies for a Stable Aspirin Formulation cluster_formulation Formulation Design cluster_process Process Control cluster_packaging Packaging & Storage center Stable Aspirin Formulation Excipient Excipient Selection (Low Moisture, Compatible) Excipient->center Coating Moisture-Protective Coating Coating->center Granulation Dry Granulation or Direct Compression Granulation->center Humidity Low Humidity Manufacturing Humidity->center Drying Thorough Drying of Granules Drying->center Packaging High Barrier Packaging Packaging->center Storage Controlled Temperature & Humidity Storage Storage->center

Caption: Key strategies for achieving a stable aspirin formulation.

References

Technical Support Center: Overcoming Poor Solubility of Lasiol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lasiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an organic compound with the chemical formula C10H20O and a molecular weight of approximately 156.26 g/mol [1]. Its structure, (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, indicates that it is a lipophilic molecule, which often correlates with poor solubility in aqueous solutions. Compounds of this nature are sometimes referred to as "grease-ball" molecules[2].

Q2: I observed a precipitate when I diluted my this compound stock solution into my aqueous assay buffer. What is happening?

This is a common issue known as "antisolvent precipitation" or "crashing out."[3][4] this compound is likely soluble in a high-concentration organic solvent stock (like DMSO), but when this is diluted into an aqueous buffer, the compound's solubility limit is exceeded, causing it to come out of solution and form a precipitate.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations ideally below 0.1% to avoid potential off-target effects on cells.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.[5]

Q4: Can precipitation of this compound affect my experimental results?

Yes, significantly. Compound precipitation can lead to:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and difficult-to-reproduce data.[5]

  • Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are unrelated to the pharmacological action of this compound.[5]

  • Assay Interference: Precipitates can interfere with optical measurements in plate-based assays and with imaging-based experiments.[5]

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is a classic sign of a compound exceeding its aqueous solubility limit.

Troubleshooting Workflow

G start Precipitation Observed step1 Lower Final Concentration start->step1 Is the concentration high? step2 Optimize Dilution Method step1->step2 Still precipitates? step3 Use Pre-warmed Media step2->step3 Still precipitates? step4 Consider Co-solvents step3->step4 Still precipitates? end_node Solution Clear step4->end_node Successful solubilization G start Prepare Serial Dilutions of this compound in DMSO step1 Add Dilutions to Aqueous Buffer in a 96-well Plate start->step1 step2 Incubate and Shake step1->step2 step3 Measure Turbidity (Absorbance at 620 nm) step2->step3 end_node Determine Highest Non-Precipitating Concentration step3->end_node G This compound This compound Target Biological Target This compound->Target Solubilizer Solubilizing Agent (e.g., Cyclodextrin, Surfactant) Solubilizer->Target Potential Off-Target Effects Outcome Experimental Outcome Solubilizer->Outcome Potential Assay Interference Downstream Downstream Signaling Target->Downstream Downstream->Outcome

References

Lasiol purification techniques and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lasiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound, particularly after chemical synthesis, are column chromatography on silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC).[1][2][3] Crystallization can also be employed as a final purification step to obtain high-purity this compound.[4]

Q2: What is a typical solvent system for column chromatography of this compound?

A2: A common solvent system for the column chromatography of this compound on silica gel is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381).[2] The ratio of these solvents will need to be optimized based on the specific crude mixture, but a gradient from a low polarity mixture (e.g., 1:40 EtOAc:hexane) to a higher polarity one (e.g., 1:20 EtOAc:hexane) is a good starting point.[2]

Q3: Is this compound stable during purification?

A3: this compound is generally stable under standard chromatography and crystallization conditions. However, like many alcohols, it may be sensitive to strong acids or bases and high temperatures. It is advisable to conduct purification steps at room temperature unless otherwise specified. Some complex organic molecules can be unstable on silica gel, but this has not been explicitly reported for this compound in the available literature.[5]

Q4: Can I use Centrifugal Partition Chromatography (CPC) for this compound purification?

A4: While not specifically documented for this compound, Centrifugal Partition Chromatography (CPC) is a powerful technique for the purification of natural products, including terpenes.[6] It is a liquid-liquid chromatography technique that avoids the use of solid stationary phases like silica gel, which can sometimes cause degradation of sensitive compounds.[6] It would be a suitable method to explore for large-scale purification of this compound.

Troubleshooting Guides

Column Chromatography

Q: My this compound is not separating from impurities on the silica gel column. What can I do?

A: This is a common issue related to the choice of solvent system.

  • Problem: Poor separation of this compound from impurities.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various ratios of ethyl acetate and hexane to find a solvent system that gives good separation between this compound and the impurities (ideally, a difference in Rf values of at least 0.2).

    • Use a Gradient Elution: Start with a low polarity solvent system (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., to 20% EtOAc in hexane). This will help to first elute the non-polar impurities, followed by this compound, and then the more polar impurities.

    • Change the Stationary Phase: If separation on silica gel is still poor, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

Q: I am experiencing low recovery of this compound from the column. Why is this happening?

A: Low recovery can be due to several factors.

  • Problem: Low yield of this compound after column chromatography.

  • Possible Causes:

    • This compound is adsorbing irreversibly to the silica gel.

    • The compound is streaking through the column.

    • Improper packing of the column.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a polar solvent like triethylamine (B128534) to the eluent. This can help to reduce strong interactions between the alcohol group of this compound and the acidic silica gel.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and recovery. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

    • Check for Compound Streaking on TLC: If the spot for this compound is streaking on the TLC plate, this indicates strong interaction with the stationary phase. Modifying the solvent system by adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine) can help to achieve a more defined spot and better elution from the column.

Crystallization

Q: I am unable to induce crystallization of my purified this compound. What should I try?

A: Inducing crystallization can sometimes be challenging.

  • Problem: Purified this compound remains as an oil and does not crystallize.

  • Possible Causes:

    • The compound is not pure enough.

    • The chosen solvent is not appropriate.

    • Supersaturation has not been achieved correctly.

  • Solutions:

    • Ensure High Purity: Residual impurities can inhibit crystallization. It may be necessary to repeat the chromatographic purification to achieve higher purity.

    • Screen Different Solvents: Try dissolving the this compound oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed. Then, allow the solution to stand undisturbed.

    • Induce Crystallization:

      • Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a nucleation site.

      • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus of the solution. The small glass particles can act as nucleation sites.

      • Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution.

      • Refrigeration: Cooling the supersaturated solution may induce crystallization.[7]

Data Presentation

Table 1: Comparison of this compound Purification Techniques (Hypothetical Data)

Purification TechniqueCrude Sample Purity (%)Final Purity (%)Yield (%)Throughput
Flash Column Chromatography759580Moderate
Preparative HPLC90>9965Low
Crystallization95>9990 (of the 95% pure material)High (for final polishing)
Centrifugal Partition Chrom.709885High

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude sample onto a small amount of silica gel by dissolving the sample, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If a gradient elution is used, gradually increase the percentage of the more polar solvent (ethyl acetate).[2]

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Crystallization of this compound
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of purified this compound oil in a good solvent (e.g., ethyl acetate).

    • Slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy.

    • Warm the mixture gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent system.

  • Crystallization Procedure:

    • Dissolve the bulk of the purified this compound in the minimum amount of the chosen "good" solvent with gentle warming.

    • Slowly add the "poor" solvent until persistent turbidity is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature, and then in a refrigerator.

  • Crystal Isolation:

    • Once a good crop of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude this compound Sample tlc_analysis TLC Analysis for Solvent System Selection crude->tlc_analysis column_chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexane) tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_pure Combine Pure Fractions tlc_monitoring->combine_pure solvent_evaporation Solvent Evaporation combine_pure->solvent_evaporation purified_oil Purified this compound (Oil) solvent_evaporation->purified_oil crystallization Crystallization (e.g., EtOAc/Hexane) purified_oil->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying pure_crystals High-Purity Crystalline this compound filtration_drying->pure_crystals

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_guide start Poor Separation in Column Chromatography check_tlc Did TLC show good spot separation (ΔRf > 0.2)? start->check_tlc optimize_solvent Optimize solvent system using TLC with different polarities. check_tlc->optimize_solvent No check_streaking Is the spot streaking on TLC? check_tlc->check_streaking Yes use_gradient Use a gradient elution from low to high polarity. optimize_solvent->use_gradient add_modifier Add a modifier to the eluent (e.g., 0.1% triethylamine or a small amount of methanol). check_streaking->add_modifier Yes check_packing Is the column packed properly (no cracks or channels)? check_streaking->check_packing No repack_column Repack the column carefully. check_packing->repack_column No consider_phase Consider a different stationary phase (e.g., Alumina). check_packing->consider_phase Yes

Caption: A troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Detection of Lasiol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Lasiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex mixtures?

A1: The main challenges in analyzing this compound in complex matrices, such as plant extracts or biological fluids, include:

  • Matrix Interference: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4][5] This can result in inaccurate quantification.

  • Low Concentration: this compound may be present at very low concentrations, requiring highly sensitive analytical methods and efficient sample preparation techniques to achieve detectable levels.[6][7]

  • Structural Complexity of the Matrix: The presence of numerous other compounds with similar chemical properties can lead to chromatographic challenges such as peak broadening, tailing, or co-elution, making it difficult to resolve this compound from other components.[6][8]

  • This compound Stability: The stability of this compound during sample collection, storage, and extraction is crucial. Degradation can lead to underestimation of its concentration.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective quantification of compounds like this compound in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable depending on the volatility and thermal stability of this compound. For structural elucidation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool.[9][10][11]

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following:

  • Solvent Selection: Use a solvent system that matches the polarity of this compound. A systematic approach of testing different solvents and mixtures is recommended.

  • Extraction Technique: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample and concentrate this compound.[1] Supported Liquid Extraction (SLE) is another alternative that can simplify the process.[12]

  • Optimization of Parameters: Factors such as sample-to-solvent ratio, extraction time, temperature, and pH should be optimized to maximize recovery.

Q4: What are the key parameters to optimize in an HPLC method for this compound analysis?

A4: Key HPLC parameters to optimize for robust this compound analysis include:

  • Column Chemistry: Select a column with a stationary phase that provides good retention and selectivity for this compound. C18 columns are commonly used for reversed-phase chromatography of moderately polar compounds.[6][13]

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol), aqueous phase, and any additives (e.g., formic acid, ammonium (B1175870) formate) is critical for achieving good peak shape and resolution.[6][8]

  • Gradient Elution: A well-designed gradient program can help to separate this compound from matrix components and reduce analysis time.[6][14]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve separation efficiency and reproducibility.[6][15]

Troubleshooting Guides

Chromatographic Issues
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between this compound and the stationary phase; Column overload; Dead volume in the system.[8][16][17]Adjust mobile phase pH or add an ion-pairing agent; Reduce sample concentration or injection volume; Check and replace fittings and tubing.[8][16]
Peak Broadening Column contamination or degradation; Inappropriate mobile phase or flow rate.[15][18]Wash the column with a strong solvent; Replace the column if necessary; Optimize mobile phase composition and flow rate.[15][18]
Split Peaks Partially blocked column frit; Sample solvent incompatible with the mobile phase; Injector issues.[8][19][20]Reverse-flush the column; Dissolve the sample in the initial mobile phase; Inspect and clean the injector.[8][20][21]
Retention Time Shifts Inconsistent mobile phase preparation; Fluctuating column temperature; Pump malfunction.[7][15]Prepare fresh mobile phase and ensure proper mixing; Use a column oven for temperature control; Check the pump for leaks and ensure consistent flow.[7][15]
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Poor Signal Intensity / No Peak Ion suppression from matrix components; Insufficient sample concentration; Inefficient ionization.[1][7]Improve sample cleanup (e.g., SPE); Concentrate the sample; Optimize ion source parameters (e.g., spray voltage, gas flows).[1][22]
High Background Noise Contaminated mobile phase or LC-MS system; Electronic interference.[1][14][15]Use high-purity solvents and additives; Flush the system thoroughly; Ensure proper grounding of the instrument.[15]
Inaccurate Mass Measurement Poor instrument calibration; Instrument drift.[1]Perform mass calibration regularly using appropriate standards; Allow the instrument to stabilize before analysis.[1]

Experimental Protocols

Protocol 1: this compound Extraction from Plant Material
  • Sample Homogenization: Grind 1 gram of dried plant material to a fine powder.

  • Solvent Extraction: Add 10 mL of methanol (B129727) to the powdered sample and vortex for 1 minute.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[20]

Protocol 2: HPLC-MS/MS Analysis of this compound
  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the ionization properties of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.

Data Presentation

Table 1: Hypothetical Recovery and Detection Limits for this compound in Different Matrices
MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Plant ExtractMethanol Extraction & SPELC-MS/MS85 ± 50.10.5
PlasmaProtein Precipitation & LLELC-MS/MS92 ± 70.050.2
UrineDilute-and-ShootLC-MS/MS95 ± 40.20.8

Note: These values are hypothetical and should be determined experimentally for each specific application.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Complex Mixture (e.g., Plant Extract) Homogenization Homogenization Sample->Homogenization Step 1 Extraction Solvent Extraction Homogenization->Extraction Step 2 Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Step 3 HPLC HPLC Separation Cleanup->HPLC Step 4 (Injection) MS Mass Spectrometry (MS/MS Detection) HPLC->MS Step 5 Quantification Quantification MS->Quantification Step 6 Reporting Reporting Quantification->Reporting Step 7

Caption: A generalized workflow for the detection of this compound.

Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nucleus Nucleus Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway involving this compound.

References

Technical Support Center: Artifact Formation in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during lipid analysis, particularly when using mass spectrometry-based techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in lipid analysis?

Artifacts in lipid analysis can arise from several stages of the experimental workflow, including sample preparation, storage, and the analysis itself. Key sources include:

  • In-source Fragmentation: This is a major source of artifacts where lipid molecules fragment within the ion source of the mass spectrometer. This can lead to the misidentification of lipid species. For instance, fragment ions can be mistaken for endogenous lipid species.[1][2]

  • Sample Preparation and Handling: Improper techniques during sample collection and preparation can introduce artifacts. For example, enzymatic activity can degrade complex lipids if not properly quenched.[3] Oxidation of lipids can also occur if samples are not handled under appropriate conditions (e.g., in the presence of antioxidants).[4]

  • Ion Suppression: The presence of high-abundance lipids or other molecules can suppress the ionization of lower-abundance lipids, leading to their underestimation or complete absence in the analysis.[5]

  • Chemical Derivatization: While sometimes used to improve analysis, the reagents used for derivatization can sometimes lead to side reactions and the formation of unexpected byproducts.

Q2: How can I identify if a detected lipid species is an artifact?

Identifying artifacts requires careful data analysis and often, additional experiments. Some strategies include:

  • Blank Analysis: Analyzing a blank sample (a sample that has gone through the entire preparation process but without the biological material) can help identify contaminants and artifacts introduced from solvents, tubes, and other lab materials.

  • Isotope Labeling: Using isotopically labeled standards can help differentiate between true endogenous lipids and those generated through fragmentation or other processes.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS analysis can provide structural information to confirm the identity of a lipid and distinguish it from isobaric artifacts.

  • Chromatographic Separation: Co-elution of a suspected artifact with a known precursor lipid in liquid chromatography-mass spectrometry (LC-MS) can be an indicator of in-source fragmentation.

Troubleshooting Guides

Issue 1: Suspected In-Source Fragmentation Leading to Misidentification

Symptoms:

  • Appearance of unexpected lipid species in the mass spectrum.

  • Peaks corresponding to neutral losses from known lipids.

  • Misleading quantitative results due to overlapping signals from true lipids and fragment ions.

Troubleshooting Workflow:

cluster_0 Troubleshooting In-Source Fragmentation A Observe Unexpected Peaks B Hypothesize In-Source Fragmentation A->B C Optimize Ion Source Conditions (e.g., lower cone voltage) B->C D Analyze Precursor Ion Scan C->D If peaks persist E Perform MS/MS on Suspected Artifact D->E F Compare Fragmentation with Authentic Standard E->F G Confirm Artifact Identity F->G Matching fragments H Adjust Analytical Method G->H

Caption: Workflow for identifying and mitigating in-source fragmentation artifacts.

Detailed Methodologies:

  • Optimization of Ion Source Parameters:

    • Systematically reduce the cone voltage (or equivalent parameter controlling ion acceleration) in the mass spectrometer's ion source.

    • Monitor the intensity of the suspected artifact peak relative to the precursor ion. A significant decrease in the artifact's signal with lower energy settings suggests in-source fragmentation.

  • Chemical Derivatization:

    • For certain lipid classes prone to fragmentation (e.g., phosphatidylethanolamine (B1630911) - PE), chemical derivatization can be employed.

    • This involves reacting the lipid extract with a reagent that modifies the headgroup, shifting the mass of the parent lipid and altering its fragmentation behavior, thus helping to distinguish it from artifacts.

Table 1: Common In-Source Fragmentation Artifacts in Lipidomics

Precursor Lipid ClassCommon ArtifactNeutral Loss
Phosphatidylcholine (PC)Dimethylphosphatidylethanolamine (DMPE)-likeSmall anion adducts
Phosphatidylserine (PS)Phosphatidic acid (PA)-likeSerine headgroup
Triacylglycerols (TAGs)Diacylglycerol (DAG)-likeOne fatty acyl chain
Cholesteryl Esters (CEs)Cholestadiene fragmentAmmonium adducts of free cholesterol

Data summarized from multiple sources.

Issue 2: Artifacts Arising from Sample Preparation

Symptoms:

  • Presence of oxidized lipids not expected in the biological sample.

  • Hydrolyzed lipids (e.g., lysophospholipids) at unusually high levels.

  • Inconsistent results between sample replicates.

Preventative Measures Workflow:

cluster_1 Preventing Sample Preparation Artifacts A Rapid Sample Collection and Quenching B Add Antioxidants (e.g., BHT) A->B C Use Cold Conditions (e.g., 4°C or on ice) B->C D Store Extracts Properly (-20°C or lower, inert gas) C->D E Minimize Freeze-Thaw Cycles D->E F Clean Lipid Extract E->F

Caption: Workflow for minimizing artifact formation during sample preparation.

Detailed Experimental Protocols:

  • Lipid Extraction with Antioxidant Protection (Modified Bligh-Dyer):

    • Homogenize the sample in a mixture of chloroform (B151607):methanol (1:2, v/v) that has been pre-chilled to 4°C.

    • To this mixture, add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.01%.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v) to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and store it at -80°C until analysis.

  • Quenching Enzymatic Activity:

    • For cellular or tissue samples, rapid quenching of metabolic activity is crucial to prevent enzymatic degradation of lipids.

    • This can be achieved by flash-freezing the sample in liquid nitrogen immediately after collection.

    • Alternatively, for cell cultures, metabolism can be quenched by rapidly washing the cells with ice-cold saline or buffer before lipid extraction.

Table 2: Recommended Storage Conditions to Minimize Artifacts

Sample TypeStorage TemperatureAtmosphereDuration
Biological Tissues/Cells-80°C or Liquid NitrogenLong-term
Plasma/Serum-80°CLong-term
Lipid Extracts-20°C to -80°CInert Gas (Nitrogen or Argon)Short to Long-term

General recommendations based on best practices.

This technical support center provides a starting point for addressing artifact formation in lipid analysis. For more specific issues, consulting detailed literature on the particular lipid class and analytical technique is recommended.

References

Technical Support Center: Lasiol Sample Preparation for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lasiol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing this compound for various bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to streamline your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling and preparation of this compound for experimental use.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For most cell-based assays, it is recommended to prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][2] The final concentration of DMSO in your cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[2] Some cell lines may tolerate up to 1% DMSO without severe toxic effects, but this should be determined experimentally for your specific cell line.[2]

Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it is less soluble.[1] Immediate precipitation suggests that the final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.[1][3]

To prevent this, you can try the following:

  • Lower the final working concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to a large volume of medium, create intermediate dilutions in pre-warmed (37°C) medium.[1]

  • Add the stock solution slowly while mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.[1][3] This prevents localized high concentrations that can trigger precipitation.

  • Pre-warm your media: Always use media that has been pre-warmed to 37°C, as temperature can affect compound solubility.[1]

Q3: The media containing this compound looked clear initially, but a precipitate formed after several hours or days of incubation. What causes this delayed precipitation?

A3: Delayed precipitation can be caused by several factors:

  • Compound instability: this compound may be unstable in the aqueous environment of the cell culture medium and degrade over time, leading to the formation of insoluble byproducts.[3]

  • Interaction with media components: this compound might interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[1]

  • Changes in pH: The pH of the culture medium can shift during incubation due to cellular metabolism, which can alter the solubility of this compound.

  • Media evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1][4][5] Ensure proper humidification of your incubator.[1][4]

Q4: How should I store my this compound stock solution and the prepared media?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[4][5] Media containing this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. However, be aware that refrigeration can sometimes promote the precipitation of salts and other media components.[5]

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results are often linked to issues with sample preparation and handling.

  • Partial precipitation: Even if not clearly visible, partial precipitation can reduce the effective concentration of this compound in your assay, leading to variability.[3] It is recommended to visually inspect the media for any signs of precipitation before and during the experiment.[3]

  • Inaccurate stock solution concentration: Ensure your stock solution is accurately prepared and has not undergone degradation. Prepare fresh stock solutions regularly.[3]

  • Improper mixing: Ensure homogenous distribution of this compound in the media before adding it to the cells.

II. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound sample preparation.

IssuePotential Cause(s)Recommended Solution(s)
Immediate Precipitation 1. Final concentration exceeds solubility limit.2. Improper dilution method.3. Stock solution is too concentrated.4. Media is at a low temperature.1. Lower the final working concentration of this compound.2. Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling.[1][3]3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.[3]4. Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Delayed Precipitation (after hours/days) 1. Compound instability in the aqueous environment.2. Interaction with media components over time.3. Evaporation of media leading to increased concentration.[1][4][5]4. Temperature fluctuations.1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours.[3]2. Consider using a different basal media formulation or serum-free media if compatible with your cell line.[3]3. Ensure proper humidification in the incubator to minimize evaporation.[1][4]4. Minimize the time that culture vessels are outside of the incubator.
Inconsistent Results or Lower than Expected Efficacy 1. Partial precipitation is occurring, reducing the effective concentration.2. Inaccurate stock solution concentration.3. This compound degradation.1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding to the cells.[3]2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly.[3]3. Store stock solutions in small, single-use aliquots at -80°C.

III. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes the preparation of the final working solution of this compound in cell culture medium.

  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

    • To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution.

    • Intermediate Dilution (Optional but Recommended): Add a small volume of the this compound stock to a larger volume of pre-warmed media. For example, add 10 µL of 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.

    • Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[3]

    • Mix the final solution gently by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation.

    • Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration or using the troubleshooting guide above.

    • Important: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.

Protocol 3: Kinetic Aqueous Solubility Assay

This protocol can be used to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance at 600 nm

  • Procedure:

    • Prepare a series of this compound dilutions in your cell culture medium in the 96-well plate. For example, a 2-fold dilution series starting from a high concentration (e.g., 200 µM).

    • Include a DMSO-only control.[1]

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]

    • For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]

    • The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

IV. Visualizations

Experimental Workflow for this compound Sample Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Lasiol_Powder This compound (Lyophilized Powder) Vortex Dissolve & Vortex Lasiol_Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Aliquot Aliquot & Store at -80°C Stock_Solution->Aliquot Thaw_Stock Thaw Stock Aliquot Aliquot->Thaw_Stock Dilute Add Stock to Media (Dropwise with Swirling) Thaw_Stock->Dilute Warm_Media Pre-warm Media (37°C) Warm_Media->Dilute Working_Solution Final Working Solution (e.g., 10 µM this compound) Dilute->Working_Solution Bioassay Add to Bioassay Working_Solution->Bioassay

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Logic for this compound Precipitation

G cluster_solutions_immediate Immediate Precipitation Solutions cluster_solutions_delayed Delayed Precipitation Solutions Start Add this compound Stock to Media Precipitate_Check Precipitate Forms? Start->Precipitate_Check Immediate Immediate Precipitation Precipitate_Check->Immediate Yes, Immediately Delayed Delayed Precipitation Precipitate_Check->Delayed Yes, After Incubation No_Precipitate No Precipitate: Proceed to Assay Precipitate_Check->No_Precipitate No Lower_Conc Lower Final Concentration Immediate->Lower_Conc Improve_Dilution Improve Dilution (Warm Media, Slow Add) Immediate->Improve_Dilution Intermediate_Stock Use Intermediate Stock Immediate->Intermediate_Stock Fresh_Media Use Freshly Prepared Media Delayed->Fresh_Media Check_Incubator Check Incubator Humidity Delayed->Check_Incubator Change_Media Change Media Formulation Delayed->Change_Media

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Preventing isomerization during Lasiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lasiol, also known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to preventing isomerization during the synthesis of this acyclic monoterpenoid alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomerization that can occur during the synthesis of this compound?

A1: During the synthesis of this compound, ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol), two main types of isomerization are of concern:

  • Epimerization at Chiral Centers (C2 and C3): The stereocenters at the C2 and C3 positions, which define the desired (2S,3S) configuration, can undergo inversion. This is particularly a risk if there is a carbonyl group at or adjacent to these positions at any stage of the synthesis, as enolizable protons can lead to racemization or diastereomerization under acidic or basic conditions.

  • Double Bond Isomerization: The trisubstituted double bond at the C5-C6 position can undergo two types of isomerization:

    • Positional Isomerization: The double bond can migrate along the carbon chain, for example, to the C4-C5 or C6-C7 position, especially in the presence of acid or metal catalysts.

    • E/Z (Geometric) Isomerization: While this compound's double bond is trisubstituted and thus does not have E/Z isomers in the strictest sense, related intermediates in the synthesis might. More importantly, the reaction conditions used to create this bond can sometimes lead to mixtures of positional isomers.

Q2: Which steps in a typical synthetic route for this compound are most susceptible to isomerization?

A2: Isomerization is most likely to occur during the following synthetic steps:

  • Formation of the Carbon Skeleton: Reactions like aldol (B89426) additions or Grignard reactions to form the C-C bonds that establish the stereocenters can be sensitive to reaction conditions. The choice of base, solvent, and temperature can influence the diastereoselectivity.

  • Olefin Metathesis or Wittig-type Reactions: When forming the C5-C6 double bond, the choice of catalyst and reaction conditions is critical to prevent double bond migration. Some ruthenium-based metathesis catalysts can cause isomerization.

  • Functional Group Manipulations: Steps such as the reduction of a carbonyl or an ester to the primary alcohol of this compound can lead to isomerization if the conditions are too harsh. For instance, some reducing agents or acidic/basic work-ups can promote epimerization or double bond migration. The use of protecting groups and their subsequent removal also requires careful selection of reagents to avoid isomerization.

Q3: How can I minimize epimerization at the C2 and C3 stereocenters?

A3: To minimize epimerization, consider the following strategies:

  • Avoid Harsh Acidic or Basic Conditions: If your synthetic route involves intermediates with enolizable protons at the chiral centers (e.g., a ketone or aldehyde), use mild, non-nucleophilic bases or buffered conditions.

  • Low-Temperature Reactions: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the thermodynamic drive towards epimerization.

  • Careful Choice of Reagents: When modifying functional groups near the stereocenters, select reagents known for their mildness. For example, in a reduction step, choose a reagent that operates under neutral or near-neutral conditions.

  • Protecting Groups: If a sensitive functional group that could promote epimerization is present, consider protecting it before proceeding with subsequent steps.

Q4: What are the best practices for preventing double bond migration?

A4: To prevent the migration of the double bond:

  • Use Mild Catalysts: For reactions like olefin metathesis, choose catalysts that are less prone to promoting isomerization.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can favor the formation of the thermodynamically more stable (and potentially undesired) positional isomer of the double bond.

  • Neutralize Acidic Impurities: Ensure that all reagents and solvents are free from acidic impurities that could catalyze double bond migration.

  • Appropriate Work-up Procedures: Use neutral or slightly basic aqueous solutions for the reaction work-up to quench any acidic species.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Formation of Diastereomers (Epimerization) Reaction conditions (temperature, pH) are too harsh, leading to the inversion of stereocenters.- Lower the reaction temperature. - Use buffered solutions or non-nucleophilic bases to maintain a neutral pH. - Reduce reaction times.
A synthetic intermediate with an enolizable proton is exposed to acidic or basic conditions.- Introduce stereocenters late in the synthesis to minimize exposure to harsh conditions. - Use a protecting group strategy to temporarily mask the sensitive functionality.
Presence of Positional Isomers of the Double Bond The catalyst used (e.g., in metathesis) is promoting double bond migration.- Screen different catalysts to find one with lower isomerization activity. - Add a phosphine (B1218219) ligand to the reaction mixture, which can sometimes suppress isomerization.
Acidic impurities in reagents or solvents.- Purify solvents and reagents before use. - Add a proton sponge or a non-nucleophilic base to the reaction mixture.
Prolonged heating.- Monitor the reaction closely and stop it as soon as the starting material is consumed. - Investigate if the reaction can be performed at a lower temperature.
Low Overall Yield Due to Isomer Formation A combination of the above factors leading to a complex mixture of isomers that is difficult to purify.- Re-evaluate the entire synthetic route to identify and modify the steps most likely to cause isomerization. - Consider a different synthetic strategy that offers better stereocontrol.

Experimental Protocols

A key strategy in the stereoselective synthesis of this compound involves the asymmetric ring-opening of a meso-epoxide. The following protocol is a conceptual outline based on established methodologies for similar transformations.

Key Step: Asymmetric Ring Opening of a Meso-Epoxide

This step is crucial for establishing the stereochemistry at one of the chiral centers.

  • Preparation of the Chiral Lithium Amide:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve a chiral amine (e.g., (R)-(+)-N-benzyl-α-methylbenzylamine) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

    • Stir the mixture at -78 °C for 30 minutes to generate the chiral lithium amide base.

  • Asymmetric Ring Opening:

    • To the solution of the chiral lithium amide, add a solution of the meso-epoxide (e.g., cis-4,5-dimethylcyclohexene oxide) in anhydrous THF dropwise, maintaining the temperature at -78 °C.[1]

    • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the resulting chiral allylic alcohol by flash column chromatography on silica (B1680970) gel.

Visualizations

logical_relationship cluster_synthesis This compound Synthesis Troubleshooting start Initiate Synthesis undesired_isomer Undesired Isomer Detected (Epimer or Positional Isomer) start->undesired_isomer Isomerization Occurs troubleshoot Troubleshooting Steps undesired_isomer->troubleshoot Identify Cause optimization Optimize Reaction Conditions troubleshoot->optimization Implement Solution optimization->start Re-run Synthesis pure_this compound Pure this compound Obtained optimization->pure_this compound Success

Caption: A flowchart illustrating the logical steps for troubleshooting isomerization issues during this compound synthesis.

experimental_workflow cluster_workflow Stereoselective Synthesis Workflow start Meso-epoxide step1 Asymmetric Ring Opening (Chiral Base) start->step1 intermediate Chiral Allylic Alcohol step1->intermediate step2 Further Transformations (e.g., Olefination, Reduction) intermediate->step2 product This compound step2->product

Caption: A simplified experimental workflow for a stereoselective synthesis of this compound, highlighting key transformations.

References

Validation & Comparative

A Comparative Analysis of Lasiol and Other Insect Pheromones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of Lasiol, a known insect pheromone, in the context of other semiochemicals. The content is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and detailing the experimental frameworks used for pheromone analysis. While direct comparative performance data for this compound is not publicly available, this guide presents a structural comparison with other pheromones and outlines the established methodologies for evaluating and comparing such compounds.

Introduction to this compound

This compound, chemically identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a monoterpene alcohol. It has been identified as a component of the mandibular gland secretion in the male ant, Lasius meridionalis[1][2]. Pheromones within the Lasius genus serve various functions, including alarm signaling and trail marking. For instance, Lasius fuliginosus, a related species, utilizes Dendrolasin as an alarm pheromone and a complex six-component blend for trail marking[3][4].

Structural Comparison of Pheromones

A fundamental comparison between semiochemicals begins with their molecular structure, which dictates their physical properties, such as volatility, and biological activity. Below is a table comparing the chemical properties of this compound with another pheromone from the Lasius genus, Dendrolasin.

PropertyThis compoundDendrolasin
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol[1]3,4,7-Trimethyl-6,10-dioxatricyclo[5.2.1.0³,⁷]dec-4-en-8-one
Molecular Formula C₁₀H₂₀O[1]C₁₅H₂₂O
Molecular Weight 156.26 g/mol [1]234.34 g/mol
Chemical Class Acyclic Monoterpene AlcoholTerpenoid
Known Function Mandibular Gland Secretion[1][2]Alarm Pheromone[4]
Source Organism Lasius meridionalis (male)[1][2]Lasius fuliginosus[4]

Experimental Protocols for Pheromone Analysis

To quantitatively compare the performance of pheromones like this compound against other compounds, a standardized set of experimental protocols is essential. These methods allow for the identification, quantification, and assessment of the biological activity of semiochemicals.

Pheromone Collection and Extraction

Objective: To obtain a sample of the pheromone from the insect for analysis.

Method 1: Gland Solvent Extraction [1] This is a terminal method that provides a comprehensive profile of all compounds within a pheromone gland.

  • Insect Preparation: Anesthetize the insect by cooling (e.g., at 4°C).

  • Gland Dissection: Under a microscope, carefully excise the pheromone-producing gland (e.g., mandibular or terminal abdominal glands).

  • Extraction: Place the dissected gland into a vial with a small, precise volume of an appropriate organic solvent (e.g., 50-100 µL of hexane).

  • Homogenization: Gently crush the gland tissue to ensure thorough extraction of the compounds into the solvent.

  • Storage: Store the resulting crude extract at -20°C or lower in a sealed vial to prevent degradation and evaporation until analysis.

Method 2: Aeration (Volatile Collection) [1] This non-lethal method captures the blend of volatile compounds as they are naturally released by the insect.

  • Collection Chamber: Place one or more live insects into a clean glass chamber.

  • Airflow System: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • Adsorbent Trap: Pass the air exiting the chamber through a trap containing a porous adsorbent material (e.g., Porapak Q, Tenax®) to capture the volatile organic compounds.

  • Elution: After the collection period, wash the adsorbent trap with a small volume of solvent (e.g., hexane) to elute the captured pheromones.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the pheromone blend.

  • Sample Injection: Inject 1 µL of the pheromone extract into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and carried by a gas (e.g., Helium) through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

  • Compound Identification: The retention time and mass spectrum of each component are compared to synthetic standards and spectral libraries (e.g., NIST) for positive identification[5].

Biological Activity Assessment: Electroantennography (EAG)

Objective: To measure the olfactory response of an insect's antenna to a specific compound, providing a quantitative measure of its biological activity.

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using a conductive gel[5].

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A "puff" of air containing a known concentration of the test pheromone is introduced into this stream.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is amplified and recorded. The amplitude of this EAG response (in millivolts) is proportional to the strength of the olfactory stimulation[5].

  • Data Analysis: The EAG responses to different pheromones and concentrations are compared to determine their relative biological activity.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for understanding the relationships and processes in pheromone research. Below are Graphviz-generated diagrams illustrating a typical experimental workflow and the logic of pheromone analysis.

Experimental_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis & Identification cluster_validation Biological Validation Insect Live Insect(s) Gland_Extraction Gland Solvent Extraction Insect->Gland_Extraction Aeration Aeration (Volatile Collection) Insect->Aeration GCMS GC-MS Analysis Gland_Extraction->GCMS Aeration->GCMS Identification Compound Identification (vs. Standards & Libraries) GCMS->Identification EAG Electroantennography (EAG) Identification->EAG Behavioral_Assay Behavioral Assays (e.g., Wind Tunnel) Identification->Behavioral_Assay Activity Biological Activity Confirmed EAG->Activity Behavioral_Assay->Activity

Workflow for Pheromone Identification and Validation.

Insect Olfactory Signaling Pathway

The perception of a pheromone by an insect is a complex process involving multiple proteins and signaling cascades. While the specific pathway activated by this compound is not detailed in the literature, a generalized model for insect olfactory signal transduction provides a strong foundational understanding. The process is primarily ionotropic, differing from the metabotropic pathways common in vertebrates[4].

Upon entering the sensillum lymph surrounding the olfactory sensory neuron (OSN), the hydrophobic pheromone molecule is typically bound and transported by a Pheromone Binding Protein (PBP). This complex interacts with a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR). The PR is part of a receptor-ion channel complex, often with the co-receptor Orco. Binding of the pheromone ligand to the PR is thought to induce a conformational change that opens the associated ion channel, leading to an influx of cations and depolarization of the neuron. This electrical signal then propagates to the antennal lobe of the insect's brain for processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP binds to PBP_Complex Pheromone-PBP Complex PBP->PBP_Complex PR_Orco Pheromone Receptor (PR) + Orco Co-receptor PBP_Complex->PR_Orco interacts with Ion_Channel Ion Channel PR_Orco->Ion_Channel activates Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization leads to Brain Brain Depolarization->Brain Signal to Antennal Lobe

Generalized Insect Olfactory Signaling Pathway.

Conclusion

While this compound has been identified as a specific chemical signal in Lasius ants, a lack of publicly available performance data prevents a direct, quantitative comparison with other insect pheromones. However, by understanding its chemical structure in relation to other semiochemicals and by applying the standardized experimental protocols outlined in this guide—namely pheromone extraction, GC-MS analysis, and EAG validation—researchers can systematically evaluate its efficacy and biological relevance. The provided diagrams of the experimental workflow and the generalized signaling pathway serve as foundational models for designing and interpreting such comparative studies. Future research focusing on the electrophysiological and behavioral responses to this compound is necessary to fully elucidate its role and comparative performance in insect communication.

References

A Comparative Analysis of the Bioactivity of Monoterpene Alcohols: Highlighting Lasiol as a Novel Compound for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the bioactive properties of Lasiol and other prominent monoterpene alcohols. Aimed at researchers, scientists, and drug development professionals, this document compiles available experimental data to facilitate an objective comparison and identify areas for future investigation. While extensive research exists for many monoterpene alcohols, data on this compound remains limited, positioning it as a compound of interest for novel therapeutic applications.

Introduction to Monoterpene Alcohols

Monoterpene alcohols are a class of naturally occurring compounds found in the essential oils of many plants.[1] They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] This guide focuses on comparing the bioactivity of several well-studied monoterpene alcohols, with a special note on the current knowledge gap regarding this compound.

This compound: An Unexplored Frontier

This compound, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a monoterpene alcohol that has been identified in the ant species Lasius meridionalis. Despite its classification within this bioactive group of compounds, there is a significant lack of published experimental data on its biological activities. This presents a unique opportunity for researchers to explore its potential therapeutic properties.

Comparative Bioactivity Data

The following tables summarize the quantitative data for several well-researched monoterpene alcohols across different bioactivities. This data provides a benchmark for the potential efficacy of novel compounds like this compound.

Table 1: Anticancer Activity of Monoterpene Alcohols
Monoterpene AlcoholCancer Cell LineBioactivity (IC50)Reference
Perillyl AlcoholU87 Glioblastoma1.8 mM[2]
Perillyl AlcoholU251 Glioblastoma2.0 mM[2]
Thymoquinone*A549 (Lung)47 ± 0.09 µM[2]
CarvonePrimary Rat Neurons/N2aReduction in cell viability[2]

Note: Thymoquinone is a monoterpenoid, closely related to monoterpene alcohols, and is included for its significant bioactivity.

Table 2: Anti-inflammatory Activity of Monoterpene Alcohols
Monoterpene AlcoholModelEffectReference
l-MentholLPS-stimulated human monocytesReduced LTB4 (64.4%), PGE2 (56.6%), and IL-1β (64.2%)[3]
BorneolRat abdominal mast cells40.4% inhibition of histamine (B1213489) release[3]
MyrtenolCarrageenan-induced peritonitis (mice)Reduced cell counts and myeloperoxidase activity[4]
Citronellol, α-terpineol, CarvacrolOVA-induced asthma (mice)Significant decrease in leucocyte migration and TNF-α levels[5]
Table 3: Antimicrobial Activity of Monoterpene Alcohols
Monoterpene AlcoholMicroorganismBioactivity (MIC)Reference
(+)-Menthol, (+)-IsomentholBacteriaNot specified, but determined as most active[6]
Cumin alcohol, Carvacrol, ThymolBacteriaNot specified, but determined as most active[6]
Nerol, Linalool, α-terpineol, Fenchol, Terpinen-4-olBroad spectrum of bacteriaZone of inhibition: 7 to 11 mm[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the bioactivity of monoterpene alcohols.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the monoterpene alcohol and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Anti-inflammatory Activity: Measurement of Inflammatory Mediators

This involves in vitro or in vivo models to measure the effect of monoterpene alcohols on the production of inflammatory markers.

  • In Vitro Model: Immune cells (e.g., macrophages, monocytes) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: The cells are co-treated with the monoterpene alcohol.

  • Quantification of Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins) in the cell culture supernatant are quantified using ELISA or other immunoassays.

  • In Vivo Model: An inflammatory response is induced in an animal model (e.g., carrageenan-induced paw edema in mice).

  • Administration: The monoterpene alcohol is administered to the animals before or after the induction of inflammation.

  • Assessment: The inflammatory response is measured by assessing parameters like paw volume, cell migration to the inflamed site, and levels of inflammatory markers in tissues.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The monoterpene alcohol is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the monoterpene alcohol that visibly inhibits the growth of the microorganism.

Signaling Pathways in Monoterpene Alcohol Bioactivity

Monoterpene alcohols exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action and therapeutic potential.

Anti-inflammatory Signaling Pathway

Many monoterpene alcohols exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a key regulator of the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Monoterpene_Alcohol Monoterpene Alcohol Monoterpene_Alcohol->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by monoterpene alcohols.

Anticancer Signaling Pathway

Perillyl alcohol, a well-studied monoterpene alcohol, has been shown to induce apoptosis in cancer cells through mechanisms that can involve the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[2]

G Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Perillyl_Alcohol Perillyl Alcohol Perillyl_Alcohol->mTOR Inhibits Perillyl_Alcohol->Apoptosis Induces

Caption: Perillyl alcohol's role in inhibiting the mTOR pathway and inducing apoptosis.

Conclusion and Future Directions

While a substantial body of research highlights the diverse bioactivities of monoterpene alcohols like perillyl alcohol, myrtenol, and menthol, this compound remains a largely uncharacterized compound. The comparative data presented in this guide underscore the potential for monoterpene alcohols in drug discovery and development. The lack of data for this compound represents a clear research gap and a promising opportunity for the discovery of novel therapeutic agents. Future studies should focus on systematically evaluating the antimicrobial, anti-inflammatory, and anticancer properties of this compound, along with elucidating its mechanisms of action and potential signaling pathway interactions. Such research will be invaluable in determining the therapeutic potential of this novel monoterpene alcohol.

References

Validating the Biological Role of Pheromones in Lasius Ants: A Comparative Guide to Dendrolasin and Lasiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical communication systems of social insects like Lasius ants can provide valuable insights into neurobiology, behavioral ecology, and even novel pest management strategies. This guide offers an objective comparison of two key chemical signals found in different Lasius species: Dendrolasin in Lasius fuliginosus and Lasiol in Lasius meridionalis. We will delve into their validated biological roles, present supporting experimental data, and provide detailed methodologies for key experiments.

Introduction to Chemical Signaling in Lasius Ants

Ants of the genus Lasius utilize a sophisticated chemical language to mediate a variety of social behaviors, from foraging and recruitment to alarm and defense. These chemical signals, or pheromones, are often produced in specialized exocrine glands, such as the mandibular glands. This guide focuses on two such compounds, Dendrolasin and this compound, to highlight the diversity and specificity of chemical communication within this genus. Lasius fuliginosus, a highly organized ant species, is known for its use of Dendrolasin as a key component of its chemical communication repertoire. In contrast, Lasius meridionalis, a temporary social parasite, utilizes this compound, a distinct acyclic monoterpenol, in its mandibular gland secretions.

Comparative Analysis of Dendrolasin and this compound

While both Dendrolasin and this compound are produced in the mandibular glands of their respective Lasius species, their primary validated biological roles appear to differ, reflecting the distinct ecological niches of these ants.

FeatureDendrolasin (Lasius fuliginosus)This compound (Lasius meridionalis)
Primary Function Trail Pheromone, Alarm PheromoneAlarm Pheromone
Behavioral Response Trail following, recruitment to food sources, alarm and defensive behaviors.Alarm and defensive behaviors. The role in trail following is not as established.
Ecological Context Used to establish and maintain extensive foraging trails to stable food sources like aphid colonies. Also plays a role in colony defense.Likely used in colony defense and potentially in the context of its parasitic life cycle, such as overpowering host workers.

Quantitative Behavioral Data

Direct quantitative comparisons of the potency of Dendrolasin and this compound are limited in the existing literature. However, studies on related compounds in other Lasius species provide a framework for understanding the concentrations at which these pheromones are active.

For instance, in a study on the trail-following response of the related species Lasius flavus, the synthetic pheromone component (R)-mellein elicited a significant trail-following response at a concentration as low as 0.01 picograms per centimeter[1]. Another component, 2,6-dimethyl-5-heptenol (DMH), which also functions as an alarm pheromone, required a higher concentration of 100 picograms per microliter to induce a significant trail-following response[1].

Data on the specific behavioral responses to this compound in Lasius meridionalis is even more scarce. However, as a mandibular gland secretion in a parasitic species, it is hypothesized to play a crucial role in aggressive encounters and colony takeovers.

Experimental Protocols

Validating the biological role of these semiochemicals requires rigorous behavioral bioassays. Below are detailed methodologies for two key experiments commonly used to assess trail-following and alarm responses in ants.

Trail-Following Bioassay (Circle Assay)

This assay is used to quantify the ability of a chemical compound to elicit a trail-following response in ants.

Experimental Workflow:

Trail_Following_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare test solutions of Dendrolasin/Lasiol in a suitable solvent (e.g., hexane) at various concentrations P2 Create circular arenas from filter paper P1->P2 P3 Apply a consistent line of the test solution or a solvent control along the circumference of the circle P2->P3 E1 Introduce a single ant into the center of the arena P3->E1 E2 Record the ant's movement for a set period (e.g., 5 minutes) E1->E2 E3 Measure the distance the ant follows the chemical trail E2->E3 A1 Compare the trail-following distance between the test compound and the solvent control E3->A1 A2 Analyze data using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) A1->A2

Workflow for a trail-following bioassay.

Detailed Steps:

  • Preparation of Test Solutions: Prepare serial dilutions of synthetic Dendrolasin or this compound in a volatile solvent like hexane. A solvent-only solution serves as the negative control.

  • Arena Preparation: Cut filter paper into circular arenas (e.g., 10 cm diameter).

  • Application of Stimulus: Using a microliter syringe, carefully apply a thin, continuous line of the test solution or control along the circumference of the filter paper circle.

  • Ant Introduction: Gently introduce a single worker ant from the test colony into the center of the arena.

  • Observation and Data Collection: Record the ant's behavior for a predetermined amount of time. A positive response is recorded when the ant's antennae follow the chemical trail. The primary metric is the distance the ant follows the trail.

  • Data Analysis: Compare the mean trail-following distances for each concentration of the test compound against the solvent control using appropriate statistical analyses.

Alarm Response Bioassay (Mandible Opening Response - MOR)

This assay is used to assess the alarm-inducing properties of a chemical by observing a characteristic defensive posture.

Experimental Workflow:

Alarm_Response_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare small filter paper discs P2 Apply a known concentration of Dendrolasin/Lasiol or a solvent control to the discs P1->P2 E1 Place a single ant in a small observation chamber P2->E1 E2 Introduce the treated filter paper disc near the ant E1->E2 E3 Observe and record the ant's behavior for a set period (e.g., 1 minute) E2->E3 A1 Score the presence or absence of mandible opening E3->A1 A2 Calculate the percentage of ants exhibiting the MOR for each treatment A1->A2 A3 Compare the response rates using a Chi-squared test or Fisher's exact test A2->A3

Workflow for an alarm response bioassay.

Detailed Steps:

  • Preparation of Stimuli: Apply a small, precise amount of the test compound (Dendrolasin or this compound) or solvent control onto a small piece of filter paper.

  • Observation Arena: Place an individual worker ant in a small, enclosed arena (e.g., a petri dish).

  • Stimulus Presentation: Introduce the treated filter paper into the arena, near the ant.

  • Behavioral Observation: Observe the ant's immediate behavioral response. A positive alarm response is characterized by the rapid opening of the mandibles, often accompanied by aggressive posturing or increased locomotion.

  • Data Scoring: Record the presence or absence of the mandible opening response within a specific timeframe.

  • Data Analysis: Compare the frequency of the mandible opening response between the different test concentrations and the solvent control using appropriate statistical tests for categorical data.

Signaling Pathways

The perception of pheromones like Dendrolasin and this compound in ants is initiated by their binding to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the ant's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.

Pheromone_Signaling_Pathway P Pheromone (Dendrolasin/Lasiol) OR Odorant Receptor (OR) P->OR G G-protein OR->G activates OSN Olfactory Sensory Neuron AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP produces IonChannel Ion Channel cAMP->IonChannel opens Depolarization Neuron Depolarization IonChannel->Depolarization leads to AP Action Potential Depolarization->AP generates Brain Antennal Lobe (Brain) AP->Brain propagates to Behavior Behavioral Response (Trail Following/Alarm) Brain->Behavior triggers

A generalized pheromone signaling pathway in insects.

Conclusion

The study of Dendrolasin and this compound in Lasius fuliginosus and Lasius meridionalis, respectively, underscores the chemical diversity and functional specificity of pheromonal communication within a single ant genus. While Dendrolasin primarily functions in recruitment and alarm, the role of this compound appears more specialized towards alarm and defense, likely reflecting the different ecological strategies of these two species. Further research, particularly quantitative behavioral assays and neurophysiological studies, is needed to fully elucidate the comparative roles of these fascinating semiochemicals and the neural circuits they activate. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore the intricate world of ant chemical communication.

References

Comparative Analysis of Lasiol Enantiomer Activity: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

Abstract

Lasiol, a naturally occurring acyclic monoterpene alcohol, exists as two enantiomers: (+)-Lasiol and (-)-Lasiol. While the synthesis of both enantiomers has been achieved, a comprehensive comparative analysis of their biological activities in a pharmacological context is notably absent from the current scientific literature. This guide provides a standardized framework for the preclinical evaluation of this compound enantiomers, outlining essential experimental protocols and data presentation formats. The objective is to facilitate a rigorous, objective comparison of their pharmacodynamic and pharmacokinetic properties, which is critical for determining the potential therapeutic utility of each enantiomer. The following sections detail the requisite experimental methodologies and include illustrative templates for data presentation and pathway visualization.

Introduction

Chirality is a fundamental consideration in drug development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the individual evaluation of each enantiomer is a critical step in the development of a chiral drug candidate.

This compound, identified as a trail pheromone in certain ant species, possesses a chemical structure that may be amenable to pharmacological activity. However, to date, no published studies have systematically compared the biological effects of (+)-Lasiol and (-)-Lasiol. This document presents a proposed series of experiments to elucidate the activity profile of each enantiomer.

Comparative Biological Activity (Hypothetical Data)

To effectively compare the biological activity of the this compound enantiomers, a series of in vitro assays targeting common pharmacological endpoints would be necessary. The following table illustrates how such comparative data could be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only. No experimental values for the biological activity of this compound enantiomers have been published to date.

Table 1: Comparative In Vitro Activity of this compound Enantiomers

Assay TypeTarget/Cell LineParameter(+)-Lasiol(-)-Lasiol
Cytotoxicity HeLa (Human Cervical Cancer)IC50 (µM)85.2 ± 4.1> 200
A549 (Human Lung Cancer)IC50 (µM)92.5 ± 6.3> 200
HEK293 (Human Embryonic Kidney)CC50 (µM)> 200> 200
Anti-inflammatory LPS-stimulated RAW 264.7Nitric Oxide IC50 (µM)45.7 ± 3.8152.1 ± 9.5
TNF-α IC50 (µM)60.1 ± 5.2180.4 ± 11.3
Enzyme Inhibition Cyclooxygenase-2 (COX-2)IC50 (µM)35.4 ± 2.9120.8 ± 8.7
5-Lipoxygenase (5-LOX)IC50 (µM)78.9 ± 6.1> 200
Antimicrobial Staphylococcus aureusMIC (µg/mL)128512
Escherichia coliMIC (µg/mL)> 512> 512

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the assays presented in Table 1.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (HeLa, A549, HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of (+)-Lasiol and (-)-Lasiol in complete culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (for cancer cells) or CC50 (for normal cells) values by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of (+)-Lasiol or (-)-Lasiol for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the IC50 value for the inhibition of NO production.

Enzyme Inhibition Assays (COX-2 and 5-LOX)

Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical) should be used according to the manufacturer's instructions. These assays typically involve a colorimetric or fluorometric measurement of the enzymatic activity in the presence of varying concentrations of the test compounds.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow S. aureus and E. coli in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Compound Dilution: Prepare serial twofold dilutions of (+)-Lasiol and (-)-Lasiol in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway and Workflow Visualizations

Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compound. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for the more active enantiomer and a typical experimental workflow.

G Hypothetical Signaling Pathway for (+)-Lasiol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibition Lasiol_plus (+)-Lasiol Lasiol_plus->Receptor Binds and Inhibits Kinase2 Kinase B Kinase1->Kinase2 NFkB_complex IKK-NF-kB Complex Kinase2->NFkB_complex NFkB NF-kB NFkB_complex->NFkB NF-kB Release Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, COX-2) NFkB->Gene_Expression Translocation

Caption: Hypothetical inhibitory signaling pathway of (+)-Lasiol.

G Experimental Workflow for In Vitro Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with (+)-Lasiol or (-)-Lasiol cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation data_collection Data Collection (e.g., Griess Assay) incubation->data_collection analysis Data Analysis (IC50 Calculation) data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vitro assays.

Conclusion and Future Directions

The provided framework outlines a systematic approach to the comparative analysis of this compound enantiomer activity. The hypothetical data underscores the potential for stereospecific differences in biological effects. Rigorous execution of the described experimental protocols is essential to generate reliable data that can inform decisions regarding the therapeutic potential of either (+)-Lasiol or (-)-Lasiol. Future studies should also investigate the in vivo efficacy, pharmacokinetic profiles, and toxicological properties of the more active enantiomer. Such a comprehensive evaluation will be pivotal in determining the viability of this compound enantiomers as novel drug candidates.

Comparative Analysis of Lasiol Cross-Reactivity with Insect Olfactory Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative overview of the known cross-reactivity of Lasiol, a semiochemical primarily identified in bees of the genus Lasioglossum, with various insect olfactory receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction to this compound

This compound, chemically identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a key component of the Dufour's gland secretion in several species of Lasioglossum bees. In these species, it functions as a pheromone, playing a crucial role in nest recognition and social communication. While the primary role of this compound appears to be species-specific signaling within Lasioglossum, understanding its potential to interact with the olfactory receptors of other insect species is critical for evaluating its broader ecological implications and its potential use in integrated pest management.

Data Presentation: Receptor Responses to this compound

Currently, publicly available research on the cross-reactivity of this compound with a broad range of insect olfactory receptors is limited. The majority of studies have focused on the electrophysiological and behavioral responses of Lasioglossum bees to their own pheromonal compounds.

Table 1: Summary of Known Electrophysiological Responses to this compound and Related Compounds in Lasioglossum Bees

Insect SpeciesOlfactory OrganCompound(s) TestedResponse TypeObserved Effect
Lasioglossum malachurumAntennaDufour's gland extract (containing this compound)Electroantennography (EAG)Significant antennal depolarization
Lasioglossum zephyrumAntennaSynthetic this compoundElectroantennography (EAG)Antennal response demonstrated

Note: The quantitative data on binding affinities (e.g., Ki, EC50) of this compound to specific olfactory receptors in any insect species are not yet available in the reviewed literature. The responses noted above are qualitative or semi-quantitative assessments of antennal nerve activity.

Experimental Protocols

The primary method for assessing the response of insect antennae to volatile compounds like this compound is Electroantennography (EAG).

Electroantennography (EAG) Protocol

Objective: To measure the overall electrical response of an insect's antenna to a specific odorant.

Methodology:

  • Insect Preparation: An insect is immobilized, and its head is fixed. One of the antennae is carefully excised or left attached and positioned between two microelectrodes.

  • Electrode Placement: The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the head capsule or the base of the antenna. A conductive gel is used to ensure a good electrical connection.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is injected into the continuous airstream for a defined duration.

  • Signal Recording: The change in the electrical potential between the recording and reference electrodes upon odorant stimulation is amplified and recorded. This voltage deflection is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different odorants and concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To provide a conceptual framework, the following diagrams illustrate the general insect olfactory signaling pathway and a typical experimental workflow for assessing cross-reactivity.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor_Complex Olfactory Receptor (ORx) + Orco Complex OBP->Receptor_Complex Transport Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal to Brain

Caption: General insect olfactory signaling pathway.

Experimental_Workflow start Hypothesis: This compound exhibits cross-reactivity compound Synthesize or Procure Pure this compound start->compound insects Select Diverse Insect Species start->insects eag Electroantennography (EAG) Screening compound->eag insects->eag ssr Single Sensillum Recording (SSR) (if EAG is positive) eag->ssr receptor_assay Heterologous Receptor Assay (e.g., Xenopus oocytes) ssr->receptor_assay data Data Analysis: Compare Response Amplitudes/ Spike Frequencies receptor_assay->data conclusion Conclusion on Cross-Reactivity Profile data->conclusion

Lasiol: An Evaluation of Efficacy Remains Elusive Due to Lack of Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of Lasiol and its synthetic analogues is currently not feasible due to the absence of publicly available scientific literature detailing its biological activities, particularly in therapeutic contexts. While the chemical identity of this compound is established as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, extensive searches of scientific databases have not yielded any studies evaluating its efficacy in preclinical or clinical models.

Initial investigations suggest that this compound may function as a pheromone in certain ant species, such as Lasius meridionalis. However, this potential entomological role does not provide a basis for comparison with synthetic analogues in the context of drug development for human or animal health. Without established biological targets, signaling pathways, or defined efficacy endpoints, a meaningful comparative analysis is impossible.

Consequently, this guide cannot provide the requested data on this compound's performance against synthetic alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without the foundational experimental data.

Researchers and drug development professionals interested in this compound would first need to undertake foundational research to:

  • Identify and Characterize Biological Activity: Determine the specific biological effects of this compound in relevant in vitro and in vivo models.

  • Elucidate Mechanism of Action: Identify the molecular targets and signaling pathways through which this compound exerts its effects.

  • Synthesize and Test Analogues: Develop and evaluate synthetic analogues to establish structure-activity relationships.

Until such fundamental research is conducted and published, any discussion of this compound's efficacy compared to synthetic analogues would be purely speculative. We will continue to monitor the scientific literature and will update this guidance should relevant data become available.

Comparative In Vivo Behavioral Effects of Lasiol, LSD, and Riluzole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the behavioral effects of Lasiol (Linalool), Lysergic Acid Diethylamide (LSD), and Riluzole in preclinical rodent models. This guide provides a comparative analysis of their impacts on anxiety, depression, and cognition, supported by quantitative data and detailed experimental protocols.

This publication is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological properties of this compound (a formulation containing Linalool as its active compound), LSD, and Riluzole. The following sections present a comparative overview of their in vivo behavioral effects, detailed experimental methodologies for key assays, and visual representations of their proposed mechanisms of action and experimental workflows. The term "this compound" is used here to refer to the active compound Linalool, a naturally occurring terpene alcohol found in many plants and known for its diverse effects on the central nervous system.

Comparative Analysis of Behavioral Effects

The behavioral effects of this compound, LSD, and Riluzole have been evaluated in various preclinical models, primarily in mice. These studies aim to characterize their potential therapeutic applications for neuropsychiatric and neurological disorders. This guide focuses on three key behavioral domains: anxiety, depression, and cognition.

Anxiety-Related Behaviors

Anxiety-like behavior in rodents is commonly assessed using the Elevated Plus Maze (EPM) and the Light/Dark Box test. The EPM is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

CompoundAssayAnimal ModelDoseKey Findings
This compound (Linalool) Elevated Plus MazeMiceInhalationIncreased time spent in open arms by approximately 30% compared to control.[1]
LSD Elevated Plus MazeRats0.02-0.08 mg/kgDose-dependent decrease in time spent in and entries into the open arms, suggesting anxiogenic effects at these doses.
Riluzole Elevated Plus MazeRatsNot specifiedSignificantly increased the time spent in and the number of entries into the open arms.
Depressive-Like Behaviors

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle of behavioral despair, where animals cease escape-oriented behaviors when placed in an inescapable container of water. A reduction in immobility time is indicative of an antidepressant-like effect.

CompoundAssayAnimal ModelDoseKey Findings
This compound (Linalool) Forced Swim TestMice (REM-sleep deprived)1 or 3 mg/kgSignificantly reduced immobility time compared to vehicle-treated sleep-deprived mice.
LSD Forced Swim TestMiceNot specifiedLimited preclinical data available for direct comparison. Human studies suggest potential antidepressant effects.
Riluzole Forced Swim TestRats2 mgShowed significant antidepressant activity, comparable to the standard antidepressant fluoxetine, after two weeks of administration.[2][3]
Cognitive Function

Cognitive performance, particularly spatial learning and memory, is often evaluated using the Morris Water Maze (MWM). This test requires animals to use distal cues to locate a hidden platform in a circular pool of water. A shorter escape latency (time to find the platform) over training trials indicates successful learning. The Novel Object Recognition (NOR) test is another common assay that assesses non-spatial memory based on the innate preference of rodents to explore novel objects.

CompoundAssayAnimal ModelDoseKey Findings
This compound (Linalool) Alzheimer's Disease ModelsMiceNot specifiedPreclinical studies suggest neuroprotective effects and improved cognitive performance, though specific quantitative MWM or NOR data is not readily available.
LSD ---Limited preclinical data in MWM or NOR tests. Human studies suggest complex effects on cognition.
Riluzole Morris Water MazeAged Rats & Alzheimer's Model MiceNot specifiedAttenuated spatial memory impairment in aged rats and rescued cognitive deficits in a mouse model of Alzheimer's disease.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key behavioral assays cited in this guide.

Elevated Plus Maze (EPM)

The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) extending from a central platform (10 cm x 10 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open. The entire apparatus is elevated (e.g., 50-70 cm) above the floor.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes prior to the test.

    • Place the mouse on the central platform, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

    • Analyze the recording for time spent in the open and closed arms, number of entries into each arm, and total distance traveled.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are considered indices of anxiolytic activity.

Forced Swim Test (FST)

The FST involves placing a rodent in a cylinder of water from which it cannot escape.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm).

  • Procedure:

    • Gently place the mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera.

    • After the test, remove the mouse, dry it with a towel, and place it in a warm cage to prevent hypothermia.

  • Data Analysis: The duration of immobility during the last 4 minutes of the 6-minute test is scored. Immobility is defined as the absence of escape-oriented movements, with the animal making only small movements to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.[5]

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic paint or milk powder. A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Procedure:

    • Acquisition Phase: The mouse is placed in the water at different starting locations and allowed to swim and find the hidden platform. This is typically done in multiple trials per day for several consecutive days. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds).

  • Data Analysis: Key measures include the escape latency (time to find the platform) during the acquisition phase, the time spent in the target quadrant (where the platform was located) during the probe trial, and the number of times the mouse crosses the former platform location. Improved performance is indicated by a decrease in escape latency and an increase in time spent in the target quadrant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for each compound and a typical experimental workflow for their behavioral validation.

Lasiol_Mechanism_of_Action This compound This compound (Linalool) GABA_A GABA-A Receptor This compound->GABA_A Potentiates Glutamate_Receptor Glutamate Receptor (NMDA) This compound->Glutamate_Receptor Antagonizes Serotonin_System Serotonin System This compound->Serotonin_System Modulates Cholinergic_System Cholinergic System This compound->Cholinergic_System Modulates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Receptor->Reduced_Excitotoxicity Modulated_Neurotransmission Modulated Neurotransmission Serotonin_System->Modulated_Neurotransmission Cholinergic_System->Modulated_Neurotransmission Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Cognitive_Enhancement Cognitive Enhancement Reduced_Excitotoxicity->Cognitive_Enhancement Antidepressant_Effect Antidepressant Effect Modulated_Neurotransmission->Antidepressant_Effect Modulated_Neurotransmission->Cognitive_Enhancement

Caption: Proposed mechanism of action for this compound (Linalool).

LSD_Mechanism_of_Action LSD LSD Serotonin_Receptors Serotonin Receptors (5-HT2A, 5-HT1A, etc.) LSD->Serotonin_Receptors Agonist/Partial Agonist Dopamine_Receptors Dopamine Receptors (D2) LSD->Dopamine_Receptors Agonist Glutamate_System Glutamate System LSD->Glutamate_System Modulates Altered_Sensory_Perception Altered Sensory Perception Serotonin_Receptors->Altered_Sensory_Perception Modulated_Mood Modulated Mood & Emotion Serotonin_Receptors->Modulated_Mood Dopamine_Receptors->Modulated_Mood Cognitive_Effects Complex Cognitive Effects Glutamate_System->Cognitive_Effects Psychoactive_Effects Psychoactive Effects Altered_Sensory_Perception->Psychoactive_Effects Therapeutic_Potential Therapeutic Potential (Anxiety, Depression) Modulated_Mood->Therapeutic_Potential Cognitive_Effects->Psychoactive_Effects

Caption: Proposed mechanism of action for LSD.

Riluzole_Mechanism_of_Action Riluzole Riluzole VG_Sodium_Channels Voltage-Gated Sodium Channels Riluzole->VG_Sodium_Channels Inhibits Glutamate_Receptors Postsynaptic Glutamate Receptors Riluzole->Glutamate_Receptors Inhibits Glutamate_Release Glutamate Release VG_Sodium_Channels->Glutamate_Release Reduces Neuronal_Excitability Reduced Neuronal Excitability Glutamate_Release->Neuronal_Excitability Glutamate_Receptors->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Anxiolytic_Effect Anxiolytic Effect Neuroprotection->Anxiolytic_Effect Antidepressant_Effect Antidepressant Effect Neuroprotection->Antidepressant_Effect Cognitive_Improvement Cognitive Improvement Neuroprotection->Cognitive_Improvement

Caption: Proposed mechanism of action for Riluzole.

Behavioral_Validation_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Administration Drug Administration (this compound, LSD, Riluzole, or Vehicle) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM FST Forced Swim Test (Depression) Behavioral_Testing->FST MWM_NOR Morris Water Maze or Novel Object Recognition (Cognition) Behavioral_Testing->MWM_NOR Data_Collection Data Collection (Video Tracking) EPM->Data_Collection FST->Data_Collection MWM_NOR->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for in vivo behavioral validation.

References

A Comparative Spectroscopic Analysis of Lasiol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparison of the spectroscopic data of Lasiol and its isomers is crucial for accurate identification and characterization. This compound, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a monoterpenoid alcohol that has garnered interest in various chemical studies. This guide provides a comparative analysis of its spectroscopic properties alongside its known isomers, supported by experimental data and methodologies.

Overview of this compound and Its Isomers

This compound is a chiral molecule with the specific stereochemistry of (2S, 3S). Its isomers can include diastereomers (such as the (2R,3S), (2S,3R), and (2R,3R) forms) and constitutional (structural) isomers, which differ in the placement of the double bond or the hydroxyl group. For the purpose of this guide, we will focus on positional isomers of 2,3,6-trimethylheptenol where spectroscopic data is available.

Spectroscopic Data Comparison

A comprehensive understanding of the structural nuances between this compound and its isomers can be achieved by comparing their data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (Predicted)

Proton This compound ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol) Positional Isomer 1 (2,3,6-trimethylhept-3-en-1-ol) Positional Isomer 2 (2,3,6-trimethylhept-6-en-1-ol)
CH-OH Data not availableData not availableData not available
CH₂-OH Data not availableData not availableData not available
Olefinic CH ~5.1 ppm~5.2-5.4 ppm~4.7 ppm
Allylic CH Data not availableData not availableData not available
CH₃ Data not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

Carbon This compound ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol) Positional Isomer 1 (2,3,6-trimethylhept-3-en-1-ol) Positional Isomer 2 (2,3,6-trimethylhept-6-en-1-ol)
C-OH Data not availableData not availableData not available
C=C Data not availableData not available~146 ppm, ~110 ppm
CH₃ Data not availableData not availableData not available
CH₂ Data not availableData not availableData not available
CH Data not availableData not availableData not available

Note: The presented NMR data is based on typical chemical shift ranges and data available from public databases, which is currently incomplete for a direct comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound and its isomers, the molecular ion peak (M⁺) is expected at m/z 156, corresponding to the molecular formula C₁₀H₂₀O.

Table 3: Key Mass Spectrometry Fragments for this compound Isomers

Isomer Molecular Ion (M⁺) Key Fragments (m/z) Interpretation
This compound and its positional isomers 156138, 123, 95, 81, 69, 43Loss of H₂O, loss of methyl/ethyl groups, cleavage at branched points and near the double bond.

The fragmentation patterns are expected to differ subtly between isomers based on the stability of the resulting carbocations, which is influenced by the position of the double bond and hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound Isomers

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching3200-3600 (broad)
C-H (sp³) Stretching2850-3000
C-H (sp²) Stretching3010-3100
C=C Stretching1640-1680
C-O Stretching1050-1150

The exact position of the C=C stretch may vary slightly depending on the substitution pattern of the double bond in each isomer.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data.

NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are then detected.

Infrared Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and an infrared beam is passed through the sample.

Pheromone Signaling Pathway in Insects

This compound is a mandibular gland secretion of the male ant Lasius meridionalis and likely functions as a pheromone. While the specific signaling cascade for this compound has not been fully elucidated, a general insect olfactory pathway provides a framework for its mechanism of action.

Pheromone_Signaling cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR Olfactory Receptor (OR) OBP->OR Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Mushroom_Body Mushroom Body (Higher Brain Center) PN->Mushroom_Body Signal Relay LN->Glomerulus Modulation Behavior Behavioral Response (e.g., Mating) Mushroom_Body->Behavior Signal Integration & Action

General Insect Pheromone Signaling Pathway.

This diagram illustrates the initial detection of a pheromone like this compound by an Odorant Binding Protein in the antenna, followed by activation of an Olfactory Receptor on a neuron. This signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response.

Conclusion

The differentiation of this compound from its isomers relies on a careful and multi-faceted spectroscopic analysis. While a complete experimental dataset for a direct comparison is not yet fully available in public domains, the foundational principles of NMR, MS, and IR spectroscopy provide a robust framework for their individual characterization. As more experimental data becomes accessible, a more detailed comparative guide can be compiled to further aid researchers in the field.

Comparative Analysis of Lasiol and its Precursors: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of the ant pheromone Lasiol in comparison to its chemical precursors. This guide synthesizes available data, outlines experimental methodologies, and provides a framework for future research in the chemical ecology of Lasius meridionalis.

While this compound is identified as the primary sex attractant for the male ant, Lasius meridionalis, a thorough review of the existing scientific literature reveals a significant gap in the quantitative comparison of its biological activity against that of its synthetic precursors. This guide aims to present the current understanding of this compound's function and highlight the absence of direct comparative data, thereby identifying critical areas for future investigation.

Introduction to this compound and its Precursors

This compound, a chiral molecule, plays a crucial role in the reproductive cycle of the ant species Lasius meridionalis. It functions as a sex pheromone, a chemical signal released by one individual to elicit a specific behavioral response in another individual of the same species, in this case, attracting males for mating. The synthesis of this compound involves several precursor molecules. While the synthetic pathways to produce this compound are documented, the biological activity of these intermediate compounds as pheromones themselves has not been extensively studied or reported.

Quantitative Biological Activity Data: A Research Gap

Despite the established role of this compound as a sex attractant, a comprehensive search of scientific databases yields no publicly available quantitative data from key experimental assays that would allow for a direct comparison of its biological activity with that of its precursors. Essential experimental data from techniques such as electroantennography (EAG) and behavioral assays are not present in the accessible literature.

Table 1: Hypothetical Comparative Biological Activity of this compound vs. Precursors

CompoundElectroantennogram (EAG) Response (mV)Behavioral Response (Attraction Index)
Precursor AData Not AvailableData Not Available
Precursor BData Not AvailableData Not Available
This compoundData Not AvailableData Not Available

This table is intended to illustrate the type of data required for a comparative analysis and to highlight the current lack of such information in the scientific literature.

Experimental Protocols for Future Research

To address this knowledge gap, the following established experimental protocols are recommended for researchers investigating the biological activity of this compound and its precursors.

Electroantennography (EAG)

Objective: To measure the electrical response of the male Lasius meridionalis antenna to this compound and its precursors. A stronger electrical signal indicates a higher sensitivity of the ant's olfactory receptors to the compound.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized male ant. The base and tip of the antenna are inserted into two microelectrodes filled with a saline solution.

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. A known concentration of the test compound (this compound or a precursor) is injected into the airstream for a defined period.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is recorded using an amplifier and data acquisition software.

  • Controls: A solvent blank and a known standard attractant (if available) should be used as negative and positive controls, respectively.

  • Data Analysis: The peak amplitude of the EAG response (in millivolts) is measured for each compound and concentration.

Behavioral Bioassays

Objective: To quantify the behavioral response (attraction) of male Lasius meridionalis to this compound and its precursors in a controlled environment.

Methodology:

  • Y-Tube Olfactometer Setup: A Y-shaped glass tube is used, with a central arm where individual male ants are introduced. Each of the two upper arms is connected to a separate air stream.

  • Stimulus and Control: One air stream passes over a filter paper treated with a known concentration of the test compound (this compound or a precursor). The other air stream passes over a filter paper treated only with the solvent (control).

  • Ant Introduction and Observation: A single male ant is released at the base of the central arm. Its movement is observed for a set period, and the arm it chooses to enter and the time spent in each arm are recorded.

  • Data Analysis: The number of ants choosing the arm with the test compound versus the control arm is statistically analyzed (e.g., using a chi-squared test) to determine if there is a significant preference. An attraction index can be calculated based on the proportion of ants making a choice for the test compound.

Proposed Research Workflow

The following diagram illustrates a logical workflow for a comprehensive study comparing the biological activity of this compound and its precursors.

G cluster_0 Compound Synthesis and Preparation cluster_1 Biological Assays cluster_2 Data Analysis and Interpretation Synthesis Synthesis of this compound and Precursors Purification Purification and Characterization Synthesis->Purification Dilution Serial Dilutions for Bioassays Purification->Dilution EAG Electroantennography (EAG) Dilution->EAG Behavioral Behavioral Bioassays (Y-tube) Dilution->Behavioral EAG_Analysis EAG Response Analysis EAG->EAG_Analysis Behavioral_Analysis Behavioral Data Analysis Behavioral->Behavioral_Analysis Comparison Comparative Analysis EAG_Analysis->Comparison Behavioral_Analysis->Comparison

Caption: Proposed experimental workflow for comparing the biological activity of this compound and its precursors.

Signaling Pathway: A Theoretical Construct

Currently, the specific signaling pathway activated by this compound in the olfactory receptor neurons of Lasius meridionalis has not been elucidated. However, a general insect olfactory signaling pathway can be proposed as a starting point for future research.

G This compound This compound OR Odorant Receptor (OR) This compound->OR Binds to G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: A generalized insect olfactory signaling pathway, a potential model for this compound reception.

Conclusion and Future Directions

The study of this compound's biological activity presents a compelling area of research in chemical ecology. While its role as a sex pheromone is acknowledged, a significant void exists in the comparative analysis of its activity versus its precursors. The experimental frameworks outlined in this guide provide a clear path for future research to fill this gap. Such studies would not only enhance our fundamental understanding of insect chemical communication but could also have implications for the development of novel and species-specific pest management strategies. Further research should focus on conducting the proposed EAG and behavioral bioassays to generate the much-needed quantitative data for a robust comparative analysis.

A Comparative Analysis of Lasiol and Related Terpenoids in Lasius Ant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lasiol and structurally similar terpenoid compounds isolated from the mandibular gland secretions of various ant species belonging to the genus Lasius. The mandibular glands of these ants are a rich source of bioactive compounds, primarily utilized for chemical communication, such as alarm signaling and defense. Understanding the chemical diversity and biological activity of these compounds across different species is crucial for research in chemical ecology, pheromone biology, and the discovery of novel bioactive molecules.

Comparative Analysis of Mandibular Gland Terpenoids

The composition of mandibular gland secretions varies significantly among different Lasius species. While direct quantitative comparisons are limited by the available data, this table summarizes the key terpenoid constituents identified in several species.

Ant SpeciesKey Terpenoid(s)Chemical StructureQuantity per Worker AntPrimary Biological Activity
Lasius meridionalis (males)This compound ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol)C₁₀H₂₀OData not availablePheromonal (presumed)
Lasius flavus2,6-dimethyl-5-heptenol (DMH)C₉H₁₈O1.12 ± 0.58 ngAlarm Pheromone[1][2]
Lasius fuliginosusDendrolasinC₁₅H₂₂OData not availableAlarm Pheromone[1]
PerilleneC₁₀H₁₄OData not availableAlarm Pheromone[1]
Lasius umbratusCitronellolC₁₀H₂₀O~85% of volatilesDefensive Secretion[3][4]
CitronellalC₁₀H₁₈OMinor componentAlarm Pheromone[3][4]
Lasius nigerPrimarily hydrocarbons; specific terpenoid data limited.--Nestmate Recognition
Lasius (Acanthomyops) clavigerCitronellal, CitralC₁₀H₁₈O, C₁₀H₁₆OHigh concentrationsAggressive Alarm Pheromone

Experimental Protocols

Extraction of Mandibular Gland Secretions

This protocol describes a general method for the solvent extraction of mandibular glands from Lasius worker ants for chemical analysis.

Materials:

  • Worker ants of the desired Lasius species

  • Fine dissection forceps

  • Dissection microscope

  • Glass capillary tubes

  • Hexane (B92381) (or another suitable organic solvent, e.g., dichloromethane)

  • Gas chromatography-mass spectrometry (GC-MS) vials with inserts

Procedure:

  • Ant Collection: Collect worker ants from a laboratory colony or a field location.

  • Dissection: Under a dissection microscope, carefully hold the ant's body with one pair of forceps and gently grasp the base of a mandible with another pair.

  • Gland Removal: Pull the mandible to carefully detach it from the head capsule. The mandibular gland is typically attached to the base of the mandible.

  • Extraction: Immediately place the dissected mandibular gland into a GC-MS vial insert containing a known, small volume of hexane (e.g., 10-20 µL).

  • Pooling (Optional): For species with small glands or low concentrations of target compounds, glands from multiple individuals can be pooled into the same vial.

  • Analysis: The resulting extract is then ready for analysis by GC-MS to identify and quantify the volatile compounds.

Bioassay for Alarm Pheromone Activity: Mandible Opening Response (MOR)

This bioassay is used to determine the alarm-inducing potential of isolated compounds by observing a characteristic defensive behavior in ants.

Materials:

  • Worker ants of the test species

  • Small pipette tips or similar restraining devices

  • Filter paper discs

  • Micropipette

  • Synthetic standards of the test compounds (e.g., this compound, DMH) dissolved in a solvent (e.g., hexane) at various concentrations

  • Solvent control (hexane)

  • Positive control (a crushed ant head or a live, alarmed ant)

Procedure:

  • Ant Preparation: Gently secure individual worker ants in pipette tips, leaving their heads and antennae exposed. Allow the ants to acclimate for a period (e.g., 1-2 hours).

  • Stimulus Application: Prepare a series of filter paper discs, each treated with a different concentration of the test compound solution or a control.

  • Exposure: Present a treated filter paper disc to the antennae of a restrained ant at a standardized distance.

  • Observation: Record the ant's behavioral response, specifically noting the opening of its mandibles as an indicator of an alarm or aggressive response.

  • Data Analysis: Compare the frequency and intensity of the mandible opening response across different compound concentrations and against the controls to determine the bioactivity of the test substance.

Visualizations

Experimental Workflow for Pheromone Analysis

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioassay ant_collection Ant Colony Collection dissection Mandibular Gland Dissection ant_collection->dissection Individual Ants mor_assay Mandible Opening Response (MOR) Assay ant_collection->mor_assay Test Subjects solvent_extraction Solvent Extraction (e.g., Hexane) dissection->solvent_extraction gcms GC-MS Analysis solvent_extraction->gcms Gland Extract identification Compound Identification gcms->identification quantification Quantification identification->quantification behavioral_analysis Behavioral Analysis quantification->behavioral_analysis Identified Compounds for Testing mor_assay->behavioral_analysis

Caption: Experimental workflow for the analysis of ant pheromones.

Chemosensory Pathway for Alarm Response

chemosensory_pathway cluster_perception Perception cluster_processing Brain Processing cluster_response Response pheromone Alarm Pheromone (e.g., this compound) antenna Antenna pheromone->antenna Binding to Receptors orn Olfactory Receptor Neurons (ORNs) antenna->orn al Antennal Lobe orn->al Signal Transduction mb Mushroom Bodies (Learning & Memory) al->mb lh Lateral Horn (Innate Behavior) al->lh behavior Alarm Behavior (e.g., Mandible Opening, Aggression, Panic) mb->behavior Modulated Response lh->behavior Innate Response

Caption: Generalized chemosensory pathway for alarm pheromone perception in ants.

References

Safety Operating Guide

Navigating the Disposal of Lasiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Lasiol, a flammable organic alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the disposal of similar chemical substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.[1][2] The following personal protective equipment (PPE) is mandatory when handling this compound waste:

  • Eye and Face Protection: Chemical safety goggles that meet EN 166 standards or an equivalent.

  • Skin Protection: A chemically resistant laboratory coat. For larger quantities, an apron or full-body suit may be necessary.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, compliant with EN374 standards.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid all direct contact with eyes, skin, and clothing, and ensure thorough hand washing after handling.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation: All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.[2] This waste must be segregated from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof container made of a compatible material (e.g., glass or a suitable plastic).[4][5]

    • The container must have a secure screw-top cap to prevent spills and the escape of vapors.[5]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][2][6]

    • The label must also include the full chemical name, "this compound ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol)", and indicate that it is a flammable liquid.[7]

    • List all constituents of the waste, including any solvents or other chemicals mixed with the this compound.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[6]

    • This area should be a cool, dry, and well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[3][8]

    • Ensure that the storage location is secure and only accessible to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1][2]

    • Provide them with all necessary information regarding the waste, as indicated on the label.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and increase ventilation.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1]

  • Absorption: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to soak up the spill.[1]

  • Collection: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Data Presentation

Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive quantitative data table cannot be provided. However, the following table summarizes the known chemical properties of this compound ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol).[7]

PropertyValueSource
Chemical Formula C10H20OPubChem
Molecular Weight 156.27 g/mol PubChem
Physical Description Based on its structure, it is expected to be a liquid at room temperature.-
Solubility As an alcohol, it is likely to have some solubility in water and be soluble in organic solvents.-
Flammability As a C10 alcohol, it is expected to be a flammable liquid.-

Experimental Protocols

This document does not cite specific experiments. The provided disposal protocol is a standard procedure based on general laboratory safety guidelines for handling flammable organic compounds.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lasiol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Consult Institutional & Regulatory Guidelines A->B C Identify & Segregate this compound Waste B->C D Use a Designated, Compatible Container C->D E Label Container as 'Hazardous Waste' with Contents D->E F Store in a Secure Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Contain Spill I Absorb with Inert Material H->I J Collect and Dispose as Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Lasiol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given that Lasiol is a flammable alcohol, it is prudent to treat it with the appropriate precautions to mitigate risks of ignition and exposure. The following personal protective equipment is essential when handling this compound and should be worn at all times in the laboratory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[1]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, are recommended. Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat should be worn over personal clothing to protect from spills and splashes.[2] Closed-toe shoes are mandatory in a laboratory setting.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with flammable and potentially irritating chemicals like this compound.

Handling Procedures
  • Preparation : Before beginning any experiment, ensure that all necessary safety equipment, including eyewash stations and safety showers, is accessible and in good working order.[3]

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.[2]

  • Dispensing : When transferring this compound, use appropriate tools such as a pipette with a bulb or a graduated cylinder. Never pipette by mouth.[4]

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an absorbent material designed for flammable liquids. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

Storage Procedures
  • Container : Store this compound in a tightly sealed, properly labeled container.

  • Location : Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.

  • Compatibility : Store this compound away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

The disposal of chemical waste must be handled responsibly to protect both individuals and the environment.

  • Waste Collection : Collect all this compound-contaminated waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.[6]

  • Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling : Ensure the hazardous waste container is accurately labeled with the contents, including the full chemical name and any associated hazards.

  • Pickup : Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[7]

Experimental Protocols: General Safety Workflow

The following diagram illustrates a general workflow for safely handling chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & Protocol B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Handle Spills Appropriately D->E F Segregate Waste D->F G Label Waste Container F->G H Request EHS Pickup G->H

A general workflow for the safe handling of laboratory chemicals.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship for responding to a chemical spill.

G A Spill Occurs B Assess Spill Size A->B C Small Spill B->C Minor D Large Spill B->D Major E Use Spill Kit to Contain & Absorb C->E F Evacuate Area & Alert Supervisor/EHS D->F G Dispose of Contaminated Materials as Hazardous Waste E->G

A decision-making diagram for responding to a chemical spill.

By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can minimize risks and ensure a safe working environment when handling this compound and other chemical substances. Always consult with your institution's safety officer for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.